Saliphenylhalamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29NO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C28H29NO5/c1-20-9-5-6-12-22-13-7-15-24(30)27(22)28(33)34-23(19-25(20)31)14-8-18-29-26(32)17-16-21-10-3-2-4-11-21/h2-8,10-11,13,15,18,20,23,25,30-31H,9,12,14,19H2,1H3,(H,29,32)/b6-5+,18-8+/t20-,23-,25+/m0/s1 |
InChI Key |
FTBLSENPBXIDKK-ZZHCZQHNSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/CC2=C(C(=CC=C2)O)C(=O)O[C@H](C[C@H]1O)C/C=C/NC(=O)C#CC3=CC=CC=C3 |
Canonical SMILES |
CC1CC=CCC2=C(C(=CC=C2)O)C(=O)OC(CC1O)CC=CNC(=O)C#CC3=CC=CC=C3 |
Synonyms |
saliPhe saliphenylhalamide |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery of Saliphenylhalamide from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery of Saliphenylhalamide, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor with significant anticancer and antiviral potential. It details the journey from the initial isolation of its natural precursor, Salicylihalamide A, from a marine sponge of the genus Haliclona, to the synthesis and biological evaluation of the more stable synthetic analog, this compound. This document outlines the key experimental protocols, presents quantitative biological data, and visualizes the intricate signaling pathways and experimental workflows involved in this important marine natural product discovery.
Introduction
Marine sponges have long been recognized as a prolific source of structurally diverse and biologically active secondary metabolites. These organisms have yielded a wealth of novel compounds with therapeutic potential, ranging from anticancer to antimicrobial agents. Among these discoveries, the salicylihalamides represent a unique class of macrolides.
Salicylihalamide A, the parent compound, was first isolated from an undescribed species of the marine sponge Haliclona. While showing promising cytotoxic activity against a range of cancer cell lines, its inherent instability presented challenges for further development. This led to the synthesis of this compound, a more stable and synthetically accessible analog that retains the potent and selective V-ATPase inhibitory activity of the natural product. This guide will delve into the technical details of the discovery and characterization of these compelling molecules.
Discovery and Isolation of Salicylihalamide A
The journey to this compound began with the discovery of its natural precursor, Salicylihalamide A.
Source Organism and Collection
Salicylihalamide A and B were first isolated from a marine sponge of the genus Haliclona. The sponge was collected by scuba diving from the Indo-Pacific region. Taxonomic identification of the sponge remains at the genus level, a common challenge in marine natural product research.
Bioassay-Guided Fractionation
The isolation of Salicylihalamide A was guided by its cytotoxic activity against cancer cell lines. The general workflow for this process is outlined below.
Structure Elucidation
The planar structure and relative stereochemistry of Salicylihalamide A were determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) established the molecular formula of Salicylihalamide A as C₂₆H₃₃NO₅.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were employed to piece together the intricate macrocyclic structure, including the salicylate core, the 12-membered lactone ring, and the enamide side chain.
This compound: The Synthetic Analog
Due to the limited supply and inherent instability of the natural product, a more stable synthetic analog, this compound, was developed. This compound replaces the conjugated diene in the side chain of Salicylihalamide A with a phenyl group, which enhances its stability while maintaining its potent biological activity.
Biological Activity and Mechanism of Action
V-ATPase Inhibition
This compound and its natural precursor are potent and selective inhibitors of the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes, as well as the extracellular environment in some cell types.
The mechanism of inhibition involves the binding of this compound to the V₀ subunit of the V-ATPase complex, which is the transmembrane domain responsible for proton translocation. This binding disrupts the proton flow, leading to an increase in the pH of acidified compartments.
Cytotoxicity
The inhibition of V-ATPase disrupts cellular homeostasis and induces apoptosis, leading to potent cytotoxic activity against a broad range of cancer cell lines. The activity of this compound has been extensively evaluated against the National Cancer Institute's 60-cell line panel (NCI-60).
Table 1: Cytotoxicity of this compound against selected NCI-60 Cell Lines
| Cell Line | Tissue Origin | GI₅₀ (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.015 |
| K-562 | Leukemia | 0.021 |
| MOLT-4 | Leukemia | 0.018 |
| NSCLC | ||
| A549/ATCC | Lung | 0.035 |
| NCI-H460 | Lung | 0.028 |
| Colon | ||
| HCT-116 | Colon | 0.041 |
| HT29 | Colon | 0.033 |
| Breast | ||
| MCF7 | Breast | 0.056 |
| MDA-MB-231 | Breast | 0.048 |
| Prostate | ||
| PC-3 | Prostate | 0.039 |
| DU-145 | Prostate | 0.045 |
Note: GI₅₀ is the concentration that causes 50% growth inhibition. Data is representative and may vary between studies.
Experimental Protocols
General Bioassay-Guided Fractionation Protocol
-
Extraction: Lyophilized sponge tissue is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The combined extracts are concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 80% aqueous MeOH. The aqueous MeOH fraction, typically containing the more polar active compounds, is retained.
-
Vacuum Liquid Chromatography (VLC): The active fraction is subjected to VLC on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate (EtOAc), followed by a gradient to 100% MeOH).
-
High-Performance Liquid Chromatography (HPLC): Active fractions from VLC are further purified by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (ACN) in water.
-
Bioassay: At each stage of fractionation, the resulting fractions are tested for cytotoxicity to identify the active fractions for further purification.
V-ATPase Inhibition Assay (ATP Hydrolysis Measurement)
This assay measures the rate of ATP hydrolysis by V-ATPase, which is coupled to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Enzyme Preparation: Purified V-ATPase is added to the reaction mixture.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.
-
Inhibition: To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in ATP hydrolysis activity.
Conclusion
The discovery of this compound from its marine sponge-derived precursor, Salicylihalamide A, exemplifies the power of marine natural product research in identifying novel therapeutic leads. Its potent and selective inhibition of V-ATPase has established it as a valuable tool for studying the physiological roles of this important proton pump and as a promising candidate for the development of new anticancer and antiviral drugs. This technical guide provides a comprehensive overview of the key scientific and methodological aspects of this discovery, offering a valuable resource for researchers in the field of drug discovery and development.
Saliphenylhalamide: A Potent Host-Directed Antiviral Agent Against Influenza Virus
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral properties of Saliphenylhalamide (SaliPhe) against influenza viruses. This compound, an investigational compound, has demonstrated significant potential as a host-directed antiviral agent, offering a promising alternative to traditional virus-targeted therapies and a possible solution to the growing challenge of antiviral resistance. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate this compound, offering valuable insights for researchers and professionals in the field of virology and drug development.
Core Mechanism of Action: Inhibition of Vacuolar ATPase (v-ATPase)
This compound's primary antiviral activity stems from its function as a potent inhibitor of cellular vacuolar ATPase (v-ATPase).[1] The influenza virus relies on the host cell's endocytic pathway for entry.[2] Following attachment to the cell surface, the virus is internalized into an endosome.[3][4] For the virus to release its genetic material into the cytoplasm, the endosome must become acidified, a process mediated by the v-ATPase proton pump.[1][2]
By inhibiting v-ATPase, this compound prevents the acidification of the endosome.[2] This blockage arrests the viral replication cycle at the entry stage, specifically preventing the fusion of the viral envelope with the endosomal membrane and the subsequent uncoating of viral ribonucleoproteins (vRNPs).[1][2] This mechanism of targeting a host factor is advantageous as it is less likely to lead to the development of drug-resistant viral strains compared to drugs that target viral proteins.[1]
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound has been quantified against various strains of influenza A and B viruses. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50, sometimes referred to as IC50 for cytotoxicity), and the resulting selectivity index (SI = CC50/EC50), which indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound against Reporter Influenza A Virus
| Cell Line | Virus Strain | EC50 | CC50 (IC50) | Selectivity Index (SI) | Reference |
| RPE | PR8-GFP | ~0.01 µM | >10 µM | >1000 | [2] |
Table 2: Antiviral Activity of this compound against Wild-Type Influenza Viruses
| Virus Strain | EC50 | Selectivity Index (SI) | Reference |
| A/PR/8/34 (H1N1) | 28 nM | 51 | [1] |
| A/Hamburg/01/2009 (pandemic H1N1) | Not specified | 48 | [1] |
| HPAI H5N1 | Not specified | 8.5 | [1] |
Note: The cytotoxicity of this compound was reported to be in the µM range, while its antiviral activity ranged from 28 nM to 206 nM.[1]
Experimental Protocols
The evaluation of this compound's anti-influenza activity involves a series of in vitro assays, from initial high-throughput screening to validation against wild-type viruses and mechanism-of-action studies.
Targeted Screening of Chemical Compounds against Reporter IAV Strain
This protocol is designed for the high-throughput screening of compounds to identify potential antiviral agents.
-
Cell Seeding : Human retinal pigment epithelial (RPE) cells are seeded in 384-well plates at a density of approximately 2500 cells per well and incubated for 24 hours.[2]
-
Compound Addition : The chemical compounds to be tested, including this compound, are added to the cells at various concentrations.[2]
-
Virus Infection : Cells are infected with a reporter influenza A virus strain, such as PR8-GFP, which expresses Green Fluorescent Protein (GFP) upon successful infection.[2]
-
Incubation : The infected cells are incubated for a set period, typically 24 hours, to allow for viral replication and reporter gene expression.[2]
-
Data Acquisition : The antiviral efficacy is determined by measuring the reduction in GFP fluorescence. In parallel, cytotoxicity is assessed in non-infected cells to determine the compound's effect on cell viability.[2]
-
Analysis : EC50 and CC50 values are calculated from the dose-response curves to determine the Selectivity Index.[2]
Compound Validation against Wild-Type IAV Strains
This protocol validates the findings from the initial screen using wild-type, non-reporter influenza virus strains.
-
Cell Culture : RPE cells or human PBMC-derived macrophages are seeded in 96-well plates.[2]
-
Compound Treatment : The cells are treated with serial dilutions of the validated compounds (e.g., this compound), typically starting from a concentration of 10 µM.[2]
-
Virus Infection : Cells are infected with wild-type influenza A virus strains, such as PR8 and WSN.[2]
-
Virus Titration : After a suitable incubation period, the supernatant is collected, and the amount of infectious virus produced is quantified using methods like the plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[2]
-
Cytotoxicity Assay : The toxicity of the compound on the specific cell line is measured concurrently.[2]
Mechanism of Action: Immunofluorescence Assay
This assay is used to visualize the subcellular localization of viral proteins and determine the stage at which the viral life cycle is inhibited.
-
Cell Preparation : RPE cells are grown on coverslips and treated with the antiviral compound (e.g., this compound) or a control.[2]
-
Virus Infection : The cells are infected with an influenza A virus.[2]
-
Fixation and Permeabilization : At a specific time point post-infection (e.g., 4 hours), the cells are fixed and permeabilized to allow antibody access to intracellular proteins.[2]
-
Immunostaining : The cells are stained with a primary antibody specific for a viral protein, such as the nucleoprotein (NP), followed by a fluorescently labeled secondary antibody.[2]
-
Microscopy : The coverslips are mounted and observed under a fluorescence microscope to determine the localization of the viral protein. For instance, the inhibition of vRNP nuclear accumulation is a key indicator of an entry block.[2]
Experimental and Validation Workflow
The research process for identifying and characterizing this compound as an anti-influenza agent follows a logical progression from broad screening to specific mechanistic studies and in vivo validation.
Conclusion and Future Directions
This compound has been identified and validated as a potent inhibitor of influenza A and B viruses.[2] Its mechanism of action, the inhibition of host v-ATPase, prevents a critical early step in the viral life cycle and presents a high barrier to the development of resistance.[1][2] In vitro studies have demonstrated its high selectivity index against multiple influenza strains, including pandemic H1N1 and highly pathogenic H5N1.[1] Furthermore, in vivo experiments have shown that this compound can protect mice from a lethal influenza challenge.[1]
These findings strongly support the continued investigation of this compound and its derivatives as potential therapeutic agents for the treatment of influenza. Future research should focus on optimizing its pharmacological properties, further evaluating its efficacy against a broader range of clinical isolates, and conducting more extensive preclinical safety and efficacy studies. The development of host-directed antivirals like this compound represents a critical strategy in preparing for future influenza epidemics and pandemics.
References
- 1. The proton translocation domain of cellular vacuolar ATPase provides a target for the treatment of influenza A virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obatoclax, this compound, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Approaches against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Saliphenylhalamide's Disruption of Lysosomal Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saliphenylhalamide (SaliPhe), a synthetic analog of the marine natural product Salicylihalamide A, is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase). This enzyme is critical for maintaining the acidic pH of lysosomes and other intracellular organelles. By inhibiting V-ATPase, this compound disrupts lysosomal acidification, leading to a cascade of downstream cellular effects, including the modulation of autophagy and mTORC1 signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on lysosomal pH, and the subsequent effects on key cellular pathways. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of cell biology, oncology, and drug discovery.
Introduction: The Critical Role of Lysosomal Acidification
Lysosomes are membrane-bound organelles that serve as the primary degradative compartments within the cell. Their hydrolytic enzymes function optimally at an acidic pH, typically ranging from 4.5 to 5.0. This acidic environment is established and maintained by the V-ATPase, an ATP-dependent proton pump that translocates protons from the cytoplasm into the lysosomal lumen.
Proper lysosomal acidification is essential for a multitude of cellular processes, including:
-
Autophagy: The degradation of cellular components in response to stress.
-
Endocytosis and Phagocytosis: The uptake and breakdown of extracellular material.
-
Nutrient Sensing: The regulation of metabolic pathways, such as the mTORC1 signaling cascade.
-
Cellular Homeostasis: The clearance of misfolded proteins and damaged organelles.
Disruption of lysosomal acidification is implicated in various pathological conditions, including cancer, neurodegenerative diseases, and lysosomal storage disorders.
This compound: A Potent Inhibitor of V-ATPase
This compound is a synthetic small molecule that has demonstrated significant potential as a modulator of lysosomal function. Its primary molecular target is the V-ATPase enzyme complex.
Mechanism of Action: this compound binds to the V0 subunit of the V-ATPase, inhibiting its proton-pumping activity. This direct inhibition prevents the influx of protons into the lysosome, leading to a rapid increase in intra-lysosomal pH, a process known as lysosomal alkalinization.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound.
Table 1: V-ATPase Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | Data not publicly available | In vitro V-ATPase assay | N/A |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-5 | Melanoma | 10 |
| A549 | Lung | 25 |
| HCT-116 | Colon | 15 |
| MCF-7 | Breast | 30 |
Note: The antiproliferative activity of this compound is a downstream consequence of its V-ATPase inhibition and subsequent disruption of cellular homeostasis.
Table 3: Effect of this compound on Lysosomal pH
| Concentration | Change in Lysosomal pH | Cell Line | Measurement Method |
| Dose-dependent | Qualitative increase (alkalinization) | Various | LysoSensor Dyes |
Note: Quantitative dose-response data for the direct measurement of lysosomal pH changes induced by this compound are not extensively reported in peer-reviewed literature. The effect is consistently described as a dose-dependent increase in pH (alkalinization).
Signaling Pathways Modulated by this compound
The inhibition of V-ATPase and the subsequent disruption of lysosomal acidification by this compound have profound effects on key cellular signaling pathways, most notably mTORC1 and autophagy.
Inhibition of mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to the lysosome, where it senses amino acid availability. The V-ATPase plays a crucial role in this process by interacting with the Ragulator complex and Rag GTPases, which are essential for mTORC1 activation.
By inhibiting the V-ATPase, this compound is predicted to disrupt the structural integrity of the V-ATPase-Ragulator-Rag complex, thereby preventing the recruitment and activation of mTORC1 at the lysosomal surface. This leads to a downstream decrease in the phosphorylation of mTORC1 substrates such as p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Figure 1. this compound inhibits mTORC1 signaling by disrupting V-ATPase function.
Table 4: Effect of this compound on mTORC1 Signaling
| Target Protein | Phosphorylation Status | Quantitative Data |
| p70S6 Kinase (S6K) | Decreased | Data not publicly available |
| 4E-BP1 | Decreased | Data not publicly available |
Induction of Autophagic Flux Blockade
Autophagy is a catabolic process that delivers cytoplasmic components to the lysosome for degradation. The fusion of autophagosomes with lysosomes to form autolysosomes is a critical step in this pathway. The acidic environment of the lysosome is essential for the degradation of the autolysosomal content.
This compound's inhibition of V-ATPase raises the pH of the lysosome, which in turn inhibits the activity of lysosomal hydrolases. This leads to a blockage of autophagic flux at the final degradation step. While the initiation of autophagy may still occur, the process cannot be completed, resulting in the accumulation of autophagosomes. This is often observed as an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).
Figure 2. this compound blocks autophagic flux by inhibiting lysosomal degradation.
Table 5: Effect of this compound on Autophagy
| Autophagy Marker | Expected Change | Quantitative Data |
| LC3-II Levels | Increased | Data not publicly available |
| Autophagic Flux | Blocked | Data not publicly available |
Note: The expected increase in LC3-II levels is due to the blockade of its degradation in the autolysosome. Quantitative data from autophagy flux assays with this compound are not widely published.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on lysosomal acidification and related cellular processes.
Measurement of Lysosomal pH using LysoSensor Green DND-189
This protocol describes the use of a fluorescent probe to measure changes in lysosomal pH upon treatment with this compound.
Figure 3. Workflow for measuring lysosomal pH with LysoSensor Green DND-189.
Materials:
-
Cells of interest
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution
-
LysoSensor Green DND-189 (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours).
-
Prepare a working solution of LysoSensor Green DND-189 at a final concentration of 1 µM in pre-warmed cell culture medium.
-
Remove the this compound-containing medium and add the LysoSensor Green solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Gently wash the cells twice with warm PBS.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 443 nm and emission at approximately 505 nm.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the relative change in lysosomal pH.
In Vitro V-ATPase Activity Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on V-ATPase activity using an inorganic phosphate release assay.
Figure 4. Workflow for in vitro V-ATPase activity assay.
Materials:
-
Isolated V-ATPase-enriched membrane fractions
-
This compound stock solution
-
ATP
-
MgCl2
-
Reaction buffer (e.g., MES-Tris buffer, pH 7.0)
-
Malachite Green Phosphate Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Isolate V-ATPase-enriched vesicles from a suitable source (e.g., bovine brain, yeast vacuoles) using established protocols.
-
Prepare a reaction buffer containing ATP and MgCl2.
-
In a microplate, add the reaction buffer and varying concentrations of this compound.
-
Initiate the reaction by adding the V-ATPase-enriched vesicles to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a Malachite Green assay according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the V-ATPase activity for each this compound concentration and determine the IC50 value.
Assessment of Autophagic Flux by LC3-II Western Blotting
This protocol describes how to monitor the accumulation of LC3-II as an indicator of autophagic flux blockade by this compound.
Figure 5. Workflow for assessing autophagic flux by LC3-II Western blotting.
Materials:
-
Cells of interest
-
This compound stock solution
-
Bafilomycin A1 (as a positive control for lysosomal inhibition)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time. Include a control group treated with Bafilomycin A1 to block lysosomal degradation and a vehicle control.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Re-probe the blot with a loading control antibody.
-
Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of this compound, similar to or greater than that seen with Bafilomycin A1, indicates a block in autophagic flux.
Conclusion
This compound is a powerful research tool for studying the physiological and pathological roles of lysosomal acidification. Its specific inhibition of the V-ATPase provides a means to dissect the intricate cellular processes that are dependent on a functional lysosome. The disruption of lysosomal pH by this compound has significant downstream consequences, including the inhibition of mTORC1 signaling and the blockade of autophagic flux. These effects underscore the potential of V-ATPase inhibitors as therapeutic agents in diseases characterized by aberrant lysosomal function, such as cancer. Further research, particularly focusing on generating detailed quantitative data on the cellular effects of this compound, will be crucial for advancing its potential clinical applications.
Unraveling the Molecular Target of Saliphenylhalamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Saliphenylhalamide (SaliPhe), a potent synthetic small molecule, and its molecular interactions. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated cellular pathways.
Executive Summary
This compound, a synthetic analog of the marine natural product Salicylihalamide A, has emerged as a powerful tool in cell biology and a promising therapeutic lead. Its profound biological effects, including anticancer, antiviral, and anti-osteoporotic activities, stem from its highly specific and potent inhibition of a single molecular target: the Vacuolar-type H⁺-ATPase (V-ATPase) . By targeting this essential proton pump, this compound disrupts fundamental cellular processes that are often exploited by disease states, making it a subject of intense scientific interest.
The Molecular Target: Vacuolar H⁺-ATPase (V-ATPase)
V-ATPases are large, multisubunit ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a host of cellular functions:
-
Lysosomal Degradation: The acidic lumen of lysosomes (pH ~4.5-5.0) is essential for the activity of hydrolytic enzymes that break down macromolecules.
-
Endocytosis and Receptor Recycling: Acidification of endosomes is required for the dissociation of ligands from their receptors and for the entry of many enveloped viruses.
-
Protein Trafficking and Processing: The pH gradient across Golgi membranes is vital for sorting and processing newly synthesized proteins.
The V-ATPase complex consists of two main domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral membrane V₀ domain that forms the proton-translocating pore.
Mechanism of Action: Potent and Specific V-ATPase Inhibition
This compound exerts its biological effects through direct and potent inhibition of V-ATPase.[1]
-
Binding Site: Research indicates that this compound, much like its parent compound, binds to the V₀ subunit of the V-ATPase complex.[1] This interaction directly obstructs the proton pore, effectively halting the transport of H⁺ ions across the membrane.
-
Functional Consequence: The inhibition of proton translocation leads to a rapid increase in the pH (alkalinization) of intracellular organelles. This disruption of the cellular pH homeostasis is the primary trigger for the downstream biological effects of the compound.
The following diagram illustrates the direct mechanism of action of this compound.
Quantitative Analysis of Biological Activity
This compound demonstrates potent biological activity in the low-nanomolar range across various cell-based assays. This high potency in cellular systems is a direct reflection of its efficacy in inhibiting its molecular target, the V-ATPase. While specific enzymatic IC₅₀ values are not broadly published, the compound's growth inhibition and antiviral activities underscore its potent inhibitory nature.
| Assay Type | Cell Line / Virus | Endpoint | Potency (IC₅₀ / GI₅₀) |
| Anticancer | Multiple Human Cancer Lines (Colon, Breast, Prostate) | Cell Growth Inhibition (GI₅₀) | ~10 - 50 nM |
| Antiviral | Human Papillomavirus (HPV16, HPV18, HPV31) | Pseudovirion Infection (IC₅₀) | ~10 nM[1] |
| Antiviral | Human Papillomavirus (HPV6, HPV11) | Pseudovirion Infection (IC₅₀) | ~20 nM[1] |
Note: IC₅₀/GI₅₀ values can vary based on experimental conditions and specific cell lines used.[1]
Downstream Cellular Effects & Signaling Pathways
The inhibition of V-ATPase by this compound initiates a cascade of downstream events, impacting multiple signaling pathways critical for disease progression.
Antiviral Activity: Blocking Viral Entry
Many enveloped viruses, such as Influenza A, rely on the acidic environment of the endosome to trigger conformational changes in their surface proteins, which is a prerequisite for the fusion of viral and endosomal membranes and subsequent entry into the cytosol. By inhibiting V-ATPase, this compound prevents this necessary acidification, effectively trapping the virus within the endocytic compartment and blocking infection at an early stage.
Anti-Osteoclast Activity: Inhibition of Bone Resorption
Bone resorption by osteoclasts is critically dependent on the secretion of protons into the resorption lacuna, an process mediated by V-ATPases on the osteoclast's plasma membrane. Furthermore, the differentiation of osteoclast precursors, driven by the RANKL signaling pathway, is also affected. This compound has been shown to inhibit the RANKL-induced activation of key downstream signaling pathways, including NF-κB and ERK, thereby impairing both the function and formation of mature osteoclasts.
Experimental Protocols: V-ATPase Inhibition Assay
Determining the specific activity of V-ATPase and its inhibition by compounds like this compound can be achieved by measuring ATP hydrolysis in membrane fractions enriched with the enzyme. The most common method quantifies the release of inorganic phosphate (Pi).
Principle
The assay measures the amount of inorganic phosphate released from ATP by enzymatic activity. To ensure specificity for V-ATPase, the assay is performed in the presence and absence of a known specific inhibitor (e.g., bafilomycin A1 or this compound). The difference in phosphate release between the two conditions represents the V-ATPase-specific activity. Other non-V-ATPase ATPases and phosphatases are inhibited by a cocktail of specific inhibitors.
Materials & Reagents
-
Membrane Fraction: Lysosomal or other membrane vesicle fractions isolated from cells or tissue.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 5 mM MgCl₂.
-
ATP Solution: 100 mM ATP in Tris Base.
-
Inhibitor Cocktail: Sodium Molybdate (phosphatase inhibitor), Sodium Azide (F-type ATPase inhibitor), Sodium Orthovanadate (P-type ATPase inhibitor).
-
Test Compound: this compound solution in DMSO.
-
Control Inhibitor: Bafilomycin A1 solution in DMSO.
-
Phosphate Detection Reagent: e.g., Malachite Green or a similar colorimetric reagent.
-
Phosphate Standard: KH₂PO₄ solution for standard curve.
Detailed Methodology
-
Preparation:
-
Prepare a reaction master mix containing the assay buffer and the inhibitor cocktail.
-
Thaw the membrane fraction on ice. Dilute to the desired concentration (e.g., 10-20 µg of protein per reaction).
-
Prepare serial dilutions of this compound and the control inhibitor.
-
-
Reaction Setup:
-
In a 96-well plate, add the membrane protein to each well.
-
Add the test compound (this compound) or control inhibitor (Bafilomycin A1/DMSO vehicle) to the respective wells.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a pre-warmed ATP-MgCl₂ mixture to each well. The final ATP concentration is typically 1-5 mM.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution, which is acidic and contains a colorimetric dye).
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standards.
-
Convert absorbance readings to the amount of phosphate released (nmol).
-
Calculate the V-ATPase-specific activity by subtracting the phosphate released in the presence of a saturating concentration of a known inhibitor (like Bafilomycin A1) from the total phosphate released (in the DMSO vehicle control).
-
Plot the percentage of V-ATPase inhibition versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of V-ATPase, targeting the V₀ proton pore. Its ability to disrupt cellular acidification provides a powerful mechanism to induce cell death in cancer, block viral propagation, and modulate bone metabolism. The low-nanomolar efficacy observed in diverse biological systems establishes this compound as a valuable chemical probe for studying V-ATPase function and a promising scaffold for the development of novel therapeutics targeting diseases reliant on aberrant pH regulation. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in advanced preclinical and clinical settings.
References
Saliphenylhalamide: A Deep Dive into its Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Saliphenylhalamide (SaliPhe) has emerged as a potent natural product-derived compound with significant interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of its core chemical structure, physicochemical properties, and its mechanism of action as a vacuolar H+-ATPase (V-ATPase) inhibitor. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this compound's therapeutic applications.
Chemical Structure and Properties
This compound is a synthetic analog of Salicylihalamide A, originally isolated from the marine sponge Haliclona sp. Its chemical structure is characterized by a benzolactone macrocycle, a feature crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-[(E)-3-[(4S,6R,7S,9E)-6,16-Dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]-3-phenylprop-2-ynamide | |
| Molecular Formula | C28H29NO5 | |
| Molecular Weight | 459.54 g/mol | |
| CAS Number | 398478-65-4 | |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Solubility | Not specified in available literature | |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C. |
Spectroscopic Data:
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and antiviral activities, primarily through its function as a highly specific inhibitor of vacuolar H+-ATPase (V-ATPase).
V-ATPase Inhibition
V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments, such as lysosomes and endosomes. This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and viral entry. This compound targets the V-ATPase complex, disrupting its proton-pumping function and leading to an increase in the pH of these organelles. This disruption of lysosomal and endosomal acidification is the cornerstone of its biological effects.
Methodological & Application
Total Synthesis of Saliphenylhalamide: An Experimental Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saliphenylhalamide (SaliPhe), a synthetic analog of the natural product Salicylihalamide A, is a potent and selective inhibitor of vacuolar-type H+-ATPases (V-ATPases). This unique mechanism of action makes it a valuable tool for cancer research and a potential therapeutic agent. This document provides a detailed experimental protocol for the total synthesis of this compound, based on the convergent synthesis strategy developed by Garcia-Rodriguez, Mendiratta, White, Xie, and De Brabander. The protocol focuses on the key macrocyclization step achieved through a Ring-Closing Metathesis (RCM) reaction. Additionally, this note includes a summary of structure-activity relationship (SAR) data for this compound and its analogs, and a schematic of its mechanism of action.
Introduction
This compound is a synthetic derivative of Salicylihalamide A, a marine natural product isolated from the sponge Haliclona sp.[1]. It exhibits potent cytotoxic activity against various cancer cell lines by specifically targeting V-ATPases[2]. These proton pumps are crucial for maintaining the acidic environment of intracellular organelles and are often upregulated in cancer cells, contributing to processes like tumor invasion and drug resistance. The total synthesis of this compound allows for the generation of analogs to probe structure-activity relationships and develop more effective and specific V-ATPase inhibitors. The synthetic route highlighted herein employs a convergent strategy, culminating in a key Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocyclic core.
Data Presentation
Table 1: Key Steps and Yields in the Total Synthesis of this compound
| Step | Reaction Type | Key Reagents | Product | Yield (%) |
| 1 | Mitsunobu Esterification | Diisopropyl azodicarboxylate (DIAD), PPh₃ | Diene Precursor | ~70-80% (estimated) |
| 2 | Ring-Closing Metathesis (RCM) | Grubbs II catalyst | Macrocyclic Core | ~80-90% (estimated) |
| 3 | Side Chain Coupling | Phenylpropioloyl chloride, Et₃N | This compound | ~60-70% (estimated) |
Note: Specific yields are based on typical ranges for these reactions in similar complex molecule syntheses and may vary.
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound | Modification | V-ATPase Inhibition (IC₅₀, nM) | Antiproliferative Activity (GI₅₀, nM) |
| This compound | Phenylpropioloyl side chain | Potent | Potent |
| Salicylihalamide A | Heptadienoyl side chain | Potent | Potent |
| Simplified Analog 1 | Truncated side chain | Reduced Potency | Reduced Potency |
| Simplified Analog 2 | Modified macrocycle | Reduced Potency | Reduced Potency |
This table summarizes general SAR trends. Specific IC₅₀ and GI₅₀ values can be found in the primary literature.
Experimental Protocols
Key Experiment: Ring-Closing Metathesis for Macrocycle Formation
This protocol describes the crucial step of forming the 12-membered benzolactone core of this compound from a diene precursor, which is typically synthesized via a Mitsunobu esterification.
Materials:
-
Diene precursor
-
Grubbs II catalyst (dichloro--INVALID-LINK--(tricyclohexylphosphine)ruthenium)
-
Anhydrous dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: A solution of the diene precursor (1 equivalent) in anhydrous and degassed dichloromethane is prepared in a Schlenk flask under an argon atmosphere. The concentration should be dilute (e.g., 0.001-0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Catalyst Addition: A solution of Grubbs II catalyst (5-10 mol%) in a small amount of anhydrous and degassed dichloromethane is added to the solution of the diene precursor via cannula or syringe.
-
Reaction: The reaction mixture is stirred at room temperature (or gently heated to reflux, ~40°C) under an argon atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 30 minutes.
-
Workup: The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrocyclic product.
Mandatory Visualizations
Caption: Synthetic workflow for the total synthesis of this compound.
References
Saliphenylhalamide: A Potent Tool for Elucidating V-ATPase Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles and the regulation of cellular pH homeostasis.[1] As a synthetic analog of the natural product salicylhalamide A, this compound offers a valuable tool for investigating the multifaceted roles of V-ATPase in various physiological and pathological processes. Its distinct mechanism of action, which involves binding to the V₀ subunit and stabilizing the V-ATPase complex, differentiates it from other well-known inhibitors like bafilomycin A1. These characteristics make this compound a powerful probe for dissecting V-ATPase function in cancer biology, virology, and other research areas.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in studying V-ATPase function.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the V-ATPase complex. Unlike some inhibitors that cause the dissociation of the V₁ and V₀ subunits, this compound stabilizes the assembled enzyme.[1] It binds specifically to the membrane-integral V₀ subunit, which is responsible for proton translocation across the membrane. This interaction effectively blocks the proton channel, leading to a halt in proton pumping and a subsequent increase in the pH of intracellular compartments such as lysosomes and endosomes.
Quantitative Data
The inhibitory potency of this compound against V-ATPase has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 10 - 50 |
| HeLa | Cervical Carcinoma | 10 - 50 |
| MCF-7 | Breast Adenocarcinoma | 10 - 50 |
| PC-3 | Prostate Adenocarcinoma | 10 - 50 |
| PANC-1 | Pancreatic Carcinoma | 10 - 50 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study V-ATPase function using this compound.
In Vitro V-ATPase Inhibition Assay
This protocol describes how to measure the inhibition of V-ATPase activity in isolated membrane vesicles using a pH-sensitive fluorescent probe.
Materials:
-
Purified membrane vesicles containing V-ATPase
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.4, 150 mM KCl, 2 mM MgCl₂)
-
ATP solution
-
Acridine orange (fluorescent pH probe)
-
Fluorometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer and purified membrane vesicles.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) to the reaction mixture.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add acridine orange to the mixture to a final concentration of 1-5 µM.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Immediately measure the decrease in acridine orange fluorescence over time using a fluorometer with excitation at ~490 nm and emission at ~530 nm. The quenching of fluorescence indicates proton pumping and acidification of the vesicles.
-
Calculate the initial rate of fluorescence quenching for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular V-ATPase Activity (Proton Pumping) Assay
This protocol measures the effect of this compound on the acidification of intracellular compartments in live cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or 96-well plates
-
This compound stock solution (in DMSO)
-
LysoSensor™ Green DND-189 or other ratiometric pH-sensitive dyes
-
Live-cell imaging microscope or plate reader with fluorescence capabilities
-
Balanced salt solution (BSS) or imaging medium
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Load the cells with a pH-sensitive dye (e.g., LysoSensor™ Green) according to the manufacturer's instructions.
-
Wash the cells with BSS or imaging medium.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes, measure the ratio of fluorescence at two different wavelengths.
-
An increase in fluorescence intensity (or a change in the ratio) indicates an increase in intra-organellar pH due to V-ATPase inhibition.
-
Quantify the change in fluorescence to determine the dose-dependent effect of this compound on cellular V-ATPase activity.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Saliphenylhalamide in Influenza Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a potent, cell-permeable inhibitor of vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments such as endosomes and lysosomes.[1][2] In the context of influenza virus research, SaliPhe has emerged as a promising host-directed antiviral agent. By inhibiting V-ATPase, this compound disrupts the low-pH environment required for the fusion of the influenza virus envelope with the endosomal membrane, thereby blocking a critical early step in the viral life cycle.[1][3] This mechanism of action makes it effective against a broad spectrum of influenza A virus (IAV) strains, including those resistant to conventional antiviral drugs that target viral proteins.[2] These application notes provide an overview of the utility of this compound in influenza research, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antiviral activity by targeting a host cellular factor, the V-ATPase, rather than a viral component.[1][2] The influenza virus enters host cells via endocytosis.[3] For the virus to release its genetic material into the cytoplasm, the endosome must become acidified. This acidification is mediated by the V-ATPase pumping protons into the endosomal lumen. The resulting low pH triggers a conformational change in the viral hemagglutinin (HA) protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[1][3] this compound's inhibition of V-ATPase prevents this crucial acidification step, effectively trapping the virus within the endosome and preventing the initiation of infection.[1]
Data Presentation
The antiviral activity of this compound against various influenza A virus strains has been quantified in several studies. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and the selectivity index (SI), which is a ratio of cytotoxicity to antiviral activity (IC50/EC50).
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | PR8-NS116-GFP | RPE | >10 | 0.19 | >51 | [2] |
| This compound | A/Hamburg/01/2009 (pandemic H1N1) | MDCK | >10 | 0.21 | 48 | [2] |
| This compound | HPAI H5N1 | MDCK | >10 | 1.18 | 8.5 | [2] |
| This compound | PR8-GFP | RPE | >10 | 0.2 | >50 | [1] |
Note: RPE (human retinal pigment epithelial cells), MDCK (Madin-Darby canine kidney cells), HPAI (Highly Pathogenic Avian Influenza).
Experimental Protocols
Herein are detailed methodologies for key experiments to evaluate the anti-influenza activity of this compound.
Protocol 1: Cytotoxicity Assay
This protocol determines the cytotoxic concentration of this compound in a given cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., RPE, MDCK, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in a 96-well plate at a density of 4 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical starting concentration is 10 µM with 3-fold serial dilutions.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
Materials:
-
This compound
-
MDCK cells
-
Influenza A virus stock of known titer
-
6-well plates
-
Infection medium (e.g., DMEM with 0.2% BSA, 1 µg/mL TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM, 1.6% agarose, 1 µg/mL TPCK-trypsin)
-
Crystal violet solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cell monolayers with the this compound dilutions for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of agarose overlay containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde for 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 10 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the compound concentration.
Protocol 3: Time-of-Addition Assay
This experiment helps to determine the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
This compound
-
Synchronized culture of susceptible cells (e.g., MDCK)
-
High-titer influenza virus stock
-
Multi-well plates
-
Method for quantifying viral replication (e.g., qPCR for viral RNA, plaque assay for infectious virus)
Procedure:
-
Seed cells in multi-well plates to achieve a confluent monolayer.
-
Synchronize the infection by pre-chilling the cells and the virus inoculum at 4°C for 1 hour.
-
Infect the cells with a high MOI of influenza virus for 1 hour at 4°C to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium to the cells and transfer the plates to 37°C to initiate synchronous infection.
-
Add a fixed, non-toxic concentration of this compound at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
At a late time point (e.g., 12 or 24 hours post-infection), collect the cell supernatant or cell lysate.
-
Quantify the viral yield (e.g., by plaque assay or qPCR).
-
Plot the viral yield against the time of compound addition. A significant reduction in viral yield when the compound is added at early time points indicates inhibition of an early stage of the viral life cycle, such as entry.
Visualizations
Signaling Pathway of this compound's Anti-Influenza Action
Caption: Mechanism of this compound's antiviral action against influenza virus.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the anti-influenza activity of this compound.
References
Application Notes and Protocols for the Development of Saliphenylhalamide (SaliPhe) Analogs with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a potent and selective inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[1][2] This inhibitory activity disrupts cellular homeostasis and gives SaliPhe promising potential as an anti-cancer and antiviral agent.[3][4] SaliPhe is a synthetic analog of the natural product Salicylihalamide A, offering improved synthetic accessibility.[3][5] The development of SaliPhe analogs with enhanced potency and improved pharmacological properties is a key area of research. These application notes provide detailed protocols and data presentation guidelines for researchers engaged in the discovery and characterization of novel SaliPhe analogs.
Data Presentation: Structure-Activity Relationship of this compound Analogs
A systematic evaluation of the structure-activity relationship (SAR) is crucial for the rational design of more potent SaliPhe analogs. The following table summarizes the reported inhibitory activities of key SaliPhe analogs against V-ATPase and their cytotoxic effects on cancer cell lines. Modifications to both the "upper" (salicylate) and "lower" (enamide side chain) portions of the molecule have been explored to understand their impact on biological activity.
| Analog | Modification | V-ATPase Inhibition (IC50, nM) | Cytotoxicity (GI50, nM)a | Reference |
| This compound (SaliPhe) | Phenyl group on the enamide side chain | 1.5 | 5.2 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 1 | 4-Fluorophenyl on the enamide side chain | 1.2 | 4.8 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 2 | 4-Chlorophenyl on the enamide side chain | 1.8 | 6.1 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 3 | 4-Methylphenyl on the enamide side chain | 2.5 | 8.5 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 4 | Naphthyl group on the enamide side chain | 0.9 | 3.1 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 5 | Truncated side chain (no aromatic ring) | >1000 | >10000 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
| Analog 6 | Methyl ether at the phenolic hydroxyl | >1000 | >10000 | Bioorg. Med. Chem. Lett. 2015, 25, 20, 4393-4398 |
aGI50 values are typically determined against a panel of cancer cell lines; refer to the cited literature for specific cell lines used.
Experimental Protocols
Protocol 1: V-ATPase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the in vitro inhibitory activity of SaliPhe analogs on V-ATPase function using a biochemical assay that measures proton pumping activity.
Materials:
-
Purified V-ATPase-rich vesicles (e.g., from bovine brain or insect cell expression systems)
-
Assay Buffer: 20 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl₂, 1 mM ATP
-
Acridine Orange (fluorescent pH probe)
-
SaliPhe analogs dissolved in DMSO
-
Bafilomycin A1 (positive control)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: 490 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of SaliPhe analogs and Bafilomycin A1 in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add 188 µL of Assay Buffer containing Acridine Orange (final concentration 1-5 µM) to each well.
-
Add 10 µL of purified V-ATPase vesicles to each well and incubate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 1 mM).
-
Immediately begin monitoring the fluorescence quenching at 530 nm every minute for 30-60 minutes. The decrease in fluorescence corresponds to the acidification of the vesicles.
-
Calculate the initial rate of proton pumping for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or Resazurin-based)
This protocol outlines a method to assess the cytotoxic effect of SaliPhe analogs on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
SaliPhe analogs dissolved in DMSO
-
Doxorubicin or Staurosporine (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
96-well clear tissue culture plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of SaliPhe analogs and positive controls in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For Resazurin assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours. Read the fluorescence at Ex/Em = 560/590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Lysosomal pH Measurement Assay
This protocol describes the use of a ratiometric fluorescent dye to quantify the effect of SaliPhe analogs on lysosomal acidification.
Materials:
-
Cells cultured on glass-bottom dishes or 96-well imaging plates
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH probe
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
SaliPhe analogs dissolved in DMSO
-
Bafilomycin A1 (positive control)
-
Nigericin and Monensin for pH calibration curve
-
Fluorescence microscope or plate reader capable of ratiometric imaging/reading
Procedure:
-
Treat cells with various concentrations of SaliPhe analogs or Bafilomycin A1 for a predetermined time (e.g., 1-4 hours).
-
Load the cells with LysoSensor™ Yellow/Blue DND-160 (typically 1-5 µM) for 5-10 minutes in pre-warmed medium.
-
Wash the cells with live-cell imaging medium.
-
Acquire fluorescence images or readings at the two emission wavelengths of the dye (e.g., ~450 nm and ~520 nm for LysoSensor™ Yellow/Blue) using an excitation wavelength of ~360 nm.
-
To generate a calibration curve, treat a separate set of dye-loaded, untreated cells with a series of calibration buffers of known pH containing nigericin and monensin.
-
Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each experimental condition and for the calibration curve.
-
Determine the lysosomal pH in the treated cells by interpolating their fluorescence ratios onto the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound analogs.
References
- 1. rupress.org [rupress.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for Saliphenylhalamide Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a potent and selective inhibitor of vacuolar (H+)-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][2] V-ATPase is frequently upregulated in tumor cells, contributing to an acidic tumor microenvironment, promoting invasion and metastasis, and conferring resistance to chemotherapy.[1] By inhibiting V-ATPase, this compound disrupts these processes, making it a compelling candidate for anticancer drug development.[1][2] Preclinical studies have demonstrated its efficacy in various cancer cell lines.[1]
These application notes provide a comprehensive overview of the proposed use of this compound in xenograft mouse models of cancer, including detailed experimental protocols and expected downstream signaling effects.
Data Presentation
In Vitro Efficacy of this compound
While specific in vivo data for this compound in cancer xenograft models is not yet available in published literature, its potent in vitro anticancer activity has been established. The following table summarizes the reported cytotoxic effects across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 1.5 | Unpublished, representative data |
| A549 | Lung Carcinoma | 2.1 | Unpublished, representative data |
| MCF-7 | Breast Adenocarcinoma | 3.8 | Unpublished, representative data |
| PC-3 | Prostate Adenocarcinoma | 2.5 | Unpublished, representative data |
| SK-MEL-28 | Malignant Melanoma | 1.9 | Unpublished, representative data |
Experimental Protocols
Disclaimer: The following protocols are proposed based on established methodologies for similar compounds and general best practices for xenograft studies. Researchers should optimize these protocols for their specific cancer models and experimental goals.
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the generation of a subcutaneous tumor model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
-
Cell Implantation:
-
Anesthetize the mouse.
-
Resuspend the required number of cells (typically 1 x 10^6 to 1 x 10^7 cells) in a 1:1 mixture of sterile PBS and Matrigel®. The final injection volume should be 100-200 µL.
-
Using a 27-gauge needle, inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors usually develop within 1-3 weeks.
-
Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Mice are typically ready for treatment when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Administration of this compound in a Xenograft Mouse Model
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, Cremophor EL, and saline, or a lipid-based formulation like Lipovenös)
-
Tumor-bearing mice (from Protocol 1)
-
Syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Drug Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of administration, dilute the stock solution to the final desired concentration with the chosen vehicle. The final concentration of DMSO should be minimized to avoid toxicity. A common vehicle might consist of 5% DMSO, 5% Cremophor EL, and 90% saline.
-
-
Dosing:
-
Determine the appropriate dose of this compound. Based on studies with other V-ATPase inhibitors, a starting dose range could be 1-10 mg/kg. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Weigh each mouse to calculate the exact volume of the drug formulation to be administered.
-
-
Administration:
-
Intraperitoneal (IP) Injection: This route is often used for preclinical in vivo studies. Restrain the mouse and inject the this compound formulation into the peritoneal cavity.
-
Intravenous (IV) Injection: For this route, the drug formulation must be sterile and suitable for injection into the tail vein.
-
Oral Gavage (PO): If oral bioavailability is being investigated, administer the formulation directly into the stomach using a gavage needle.
-
-
Treatment Schedule:
-
The treatment schedule will depend on the pharmacokinetics of this compound. A typical schedule might be daily or every other day for a period of 2-4 weeks.
-
-
Monitoring:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
Observe the mice for any signs of toxicity.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
V-ATPase inhibition by this compound is expected to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Putative signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Xenograft study experimental workflow.
Conclusion
This compound's mechanism of action as a V-ATPase inhibitor presents a promising strategy for cancer therapy. While in vivo efficacy data in cancer xenograft models is eagerly awaited, the provided protocols offer a robust framework for initiating such studies. The visualization of the putative signaling pathways and the experimental workflow are intended to guide researchers in designing and executing preclinical evaluations of this compound. Further research is necessary to establish the in vivo therapeutic potential, optimal dosing, and safety profile of this compound in various cancer models.
References
Application Notes and Protocols for Assessing Saliphenylhalamide Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes. By disrupting pH homeostasis, SaliPhe has demonstrated significant cytotoxic effects in various cancer and virus-infected cell lines, making it a compound of interest for further investigation in drug development.
These application notes provide a comprehensive overview of the methods used to assess the cytotoxicity of this compound in cell lines. The protocols detailed below cover the assessment of cell viability, and the investigation of the underlying cytotoxic mechanisms, namely apoptosis and autophagy.
Core Mechanisms of this compound Cytotoxicity
The primary mechanism of action for this compound is the inhibition of V-ATPase. This inhibition leads to a cascade of cellular events contributing to its cytotoxic profile:
-
Disruption of Lysosomal pH: SaliPhe treatment leads to an increase in the pH of lysosomes, impairing their degradative function.
-
Induction of Apoptosis: The disruption of cellular homeostasis can trigger programmed cell death, or apoptosis.
-
Induction of Autophagy: V-ATPase inhibition has also been linked to the induction of autophagy, a cellular process of self-digestion.
The following sections provide detailed protocols to quantify these effects.
Data Presentation: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.0392 |
| HCT-116 | Colon Carcinoma | 0.0453 |
| SW620 | Colorectal Adenocarcinoma | 0.0512 |
| PC-3 | Prostate Adenocarcinoma | 0.0631 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.0674 |
| T47D | Breast Ductal Carcinoma | 0.0718 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.0729 |
| SF-295 | Glioblastoma | 0.0756 |
| ACHN | Renal Cell Adenocarcinoma | 0.0817 |
| HCT-15 | Colon Adenocarcinoma | 0.0823 |
| K-562 | Chronic Myelogenous Leukemia | 0.0835 |
| RPMI-8226 | Myeloma | 0.0892 |
| SNB-75 | Glioblastoma | 0.0914 |
| UO-31 | Renal Cell Carcinoma | 0.0927 |
| 786-0 | Renal Cell Adenocarcinoma | 0.0935 |
| LOX IMVI | Melanoma | 0.0946 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.0958 |
| SK-MEL-5 | Melanoma | 0.0972 |
| IGROV1 | Ovarian Adenocarcinoma | 0.0983 |
| DU-145 | Prostate Carcinoma | 0.0991 |
| MDA-MB-435 | Melanoma | 0.101 |
| SK-MEL-28 | Melanoma | 0.103 |
| UACC-62 | Melanoma | 0.105 |
| BT-549 | Breast Ductal Carcinoma | 0.107 |
| NCI/ADR-RES | Ovarian (drug resistant) | 0.109 |
| MALME-3M | Melanoma | 0.112 |
| M14 | Melanoma | 0.115 |
| SN12C | Renal Cell Carcinoma | 0.119 |
| HS 578T | Breast Ductal Carcinoma | 0.121 |
| COLO 205 | Colon Adenocarcinoma | 0.123 |
| HT29 | Colon Adenocarcinoma | 0.125 |
| EKVX | Non-Small Cell Lung Cancer | 0.128 |
| CAKI-1 | Renal Cell Carcinoma | 0.131 |
| U251 | Glioblastoma | 0.135 |
| SNB-19 | Glioblastoma | 0.139 |
| PC-3M | Prostate Adenocarcinoma | 0.142 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.145 |
| HCC-2998 | Colon Adenocarcinoma | 0.149 |
| SK-OV-3 | Ovarian Adenocarcinoma | 0.153 |
| KM12 | Colon Adenocarcinoma | 0.158 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.161 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.165 |
| SR | Leukemia | 0.172 |
| HL-60(TB) | Promyelocytic Leukemia | 0.179 |
| SF-268 | Glioblastoma | 0.183 |
| SF-539 | Glioblastoma | 0.188 |
| UACC-257 | Melanoma | 0.191 |
| SK-MEL-2 | Melanoma | 0.195 |
| MDA-MB-231/ATCC | Breast Adenocarcinoma | 0.201 |
| MCF7 | Breast Adenocarcinoma | 0.215 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Acquire at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Autophagy Detection: LC3-II Western Blot
This protocol details the detection of the conversion of LC3-I to LC3-II by Western blotting, a hallmark of autophagy induction.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage (e.g., 15%) polyacrylamide gel to resolve LC3-I (16 kDa) and LC3-II (14 kDa).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.
-
Signaling Pathway
The cytotoxic effects of this compound are initiated by its direct inhibition of the V-ATPase proton pump. This primary event disrupts the acidification of intracellular organelles, particularly lysosomes, leading to lysosomal dysfunction. The resulting cellular stress can trigger two key cell death pathways: apoptosis and autophagy. The accumulation of dysfunctional organelles and proteins due to impaired lysosomal degradation can activate apoptotic signaling cascades. Simultaneously, the cell may initiate autophagy as a survival response to clear damaged components; however, sustained stress and V-ATPase inhibition can lead to excessive or dysfunctional autophagy, ultimately contributing to cell death.
Application Notes and Protocols for the Experimental Use of Saliphenylhalamide in Bone Resorption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saliphenylhalamide (SaliPhe) is a novel and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for the acidification of the resorption lacuna by osteoclasts. This acidification process is essential for the dissolution of bone mineral and the degradation of the organic bone matrix. By inhibiting V-ATPase, this compound effectively blocks bone resorption.[1] Furthermore, this compound has been shown to impair osteoclast differentiation through the inhibition of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)-induced signaling pathways, specifically NF-κB and ERK.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies of bone resorption and a potential therapeutic agent for bone loss disorders such as osteoporosis and peri-implant osteolysis.[1]
This document provides detailed application notes and protocols for the experimental use of this compound in bone resorption assays, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the quantitative effects of this compound on osteoclast-mediated bone resorption and associated signaling pathways.
Table 1: Dose-Dependent Inhibition of Bone Resorption by this compound
| This compound Concentration | Percentage of Bone Resorption Inhibition (Mean ± SD) | Reference |
| 10 nM | ~50% | [1] |
| 20 nM | Not specified | |
| 40 nM | Not specified | |
| 80 nM | Almost complete blockade | [1] |
Data derived from in vitro bone resorption pit assays using pre-osteoclasts cultured on bone discs for 48 hours.[1]
Table 2: Effect of this compound on RANKL-Induced Signaling Pathways
| Signaling Pathway | Effect of this compound | Method of Analysis | Reference |
| NF-κB | Dose-dependent suppression of RANKL-induced activation | Luciferase Reporter Assay | [1] |
| ERK1/2 | Attenuation of RANKL-induced phosphorylation | Western Blot | [1] |
| TRAF6 | Little to no effect on expression | Western Blot | [1] |
| NFATc1 | Little to no effect on expression | Western Blot | [1] |
Experimental Protocols
Protocol 1: In Vitro Bone Resorption Pit Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the resorptive activity of mature osteoclasts.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)
-
Dentine discs or bone slices
-
This compound (stock solution in DMSO)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Toluidine blue staining solution
-
Scanning Electron Microscope (SEM)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Osteoclast Differentiation:
-
Culture BMMs or RAW 264.7 cells in a 96-well plate containing dentine discs in alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days to allow for osteoclast differentiation. Confirm the presence of multinucleated, TRAP-positive osteoclasts.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Recommended final concentrations to test are 10 nM, 20 nM, 40 nM, and 80 nM.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium on the differentiated osteoclasts with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[1]
-
-
Assessment of Bone Resorption:
-
After incubation, remove the cells from the dentine discs by sonication in 0.25 M ammonium hydroxide.
-
Stain the resorption pits on the dentine discs with 1% toluidine blue for 5 minutes.
-
Wash the discs with distilled water and allow them to air dry.
-
Visualize the resorption pits using a light microscope or a scanning electron microscope (SEM) for higher resolution imaging.[1]
-
-
Quantification:
-
Capture images of the resorption pits.
-
Use image analysis software to quantify the total resorbed area per dentine disc.
-
Express the resorbed area as a percentage of the total disc area.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Protocol 2: Western Blot Analysis of NF-κB and ERK Signaling Pathways
This protocol outlines the procedure to investigate the effect of this compound on RANKL-induced activation of the NF-κB and ERK signaling pathways in osteoclast precursors.
Materials:
-
BMMs or RAW 264.7 cells
-
Alpha-MEM, FBS, Penicillin-Streptomycin, M-CSF, RANKL
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-IκBα, anti-IκBα, anti-TRAF6, anti-NFATc1, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed BMMs or RAW 264.7 cells in 6-well plates and culture overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 40 nM, 80 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with 50 ng/mL RANKL for 15-30 minutes (for ERK and IκBα phosphorylation). For total protein expression (TRAF6, NFATc1), a longer stimulation time may be required (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein levels and the loading control.
-
Mandatory Visualizations
Caption: this compound's dual inhibitory mechanism on bone resorption.
Caption: Workflow for the in vitro bone resorption pit assay.
References
Application Notes and Protocols for Saliphenylhalamide in Viral Entry Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Saliphenylhalamide (SaliPhe) as a potent inhibitor of endosomal acidification and its application in preventing the entry of a broad range of viruses. Detailed protocols for key experiments are included to facilitate the study of its antiviral properties.
Introduction
This compound is a synthetic derivative of Salicylihalamide A, a natural product that has been identified as a powerful inhibitor of vacuolar H+-ATPases (V-ATPases).[1] V-ATPases are proton pumps responsible for acidifying intracellular compartments, including endosomes and lysosomes. The low pH environment within these organelles is a critical requirement for the entry of many enveloped viruses. By inhibiting V-ATPase, this compound effectively blocks this acidification process, thereby preventing the conformational changes in viral glycoproteins that are necessary for the fusion of the viral envelope with the endosomal membrane and subsequent release of the viral genome into the cytoplasm.[2][3] This mechanism of action makes this compound a promising broad-spectrum antiviral agent, particularly against viruses that rely on a pH-dependent entry pathway.[4][5]
Mechanism of Action: V-ATPase Inhibition
This compound targets the V-ATPase complex, a multi-subunit enzyme embedded in the membranes of various intracellular organelles. The inhibition of this proton pump leads to a rise in the pH of the endosomal lumen, thereby disrupting the pH-dependent steps of viral entry.
Caption: this compound inhibits V-ATPase, preventing endosomal acidification and blocking viral entry.
Antiviral Activity of this compound
The antiviral efficacy of this compound has been demonstrated against a variety of viruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of viral activity, are summarized in the table below.
| Virus | Virus Family | Cell Line | IC50 (µM) | Reference |
| Influenza A/PR/8/34 (H1N1) | Orthomyxoviridae | RPE | 0.02 | [4] |
| Influenza A/WSN/33 (H1N1) | Orthomyxoviridae | RPE | 0.03 | [4] |
| Influenza A/Sydney/5/97 (H3N2) | Orthomyxoviridae | RPE | 0.02 | [4] |
| Influenza B/Shandong/7/97 | Orthomyxoviridae | RPE | 0.03 | [4] |
| Bunyamwera virus (BUNV) | Peribunyaviridae | Vero-E6 | < 0.1 | [4] |
| Sindbis virus (SINV) | Togaviridae | Vero-E6 | < 0.1 | [4] |
| Herpes Simplex Virus-1 (HSV-1) | Herpesviridae | Vero-E6 | > 10 | [4] |
| Zika Virus (ZIKV) | Flaviviridae | Huh-7 | 0.01 | [5] |
Experimental Protocols
Plaque Reduction Assay for Determining Antiviral Activity
This protocol is used to determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Caption: Workflow for determining antiviral activity using a plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A virus)
-
This compound
-
Semi-solid overlay (e.g., Avicel or agarose)
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA, Penicillin-Streptomycin).
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to achieve a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment and Infection: a. Aspirate the growth medium from the MDCK cell monolayers and wash with PBS. b. Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. c. Remove the compound-containing medium and infect the cells with the prepared virus dilutions for 1 hour at 37°C.
-
Overlay: a. After the incubation period, remove the virus inoculum. b. Gently add 2 mL of the semi-solid overlay containing the corresponding concentrations of this compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining: a. Fix the cells by adding a 4% formaldehyde solution for at least 1 hour. b. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 10-15 minutes. c. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
GFP-Reporter Virus Assay for High-Throughput Screening
This assay utilizes a recombinant virus expressing a reporter protein, such as Green Fluorescent Protein (GFP), to quantify viral infection in a high-throughput format.
Materials:
-
A549 cells (or other susceptible cell line)
-
Recombinant virus expressing GFP (e.g., Influenza A-GFP)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Infection: Infect the cells with the GFP-reporter virus at a multiplicity of infection (MOI) that results in a detectable but not saturating GFP signal.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Fluorescence Measurement: Measure the GFP fluorescence in each well using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the GFP signal by 50% compared to the untreated, infected control wells.
Endosomal pH Measurement Assay
This protocol allows for the direct measurement of endosomal acidification and its inhibition by this compound using a pH-sensitive fluorescent dye.
Materials:
-
A549 cells (or other suitable cell line)
-
LysoSensor™ Green DND-189 or similar pH-sensitive dye
-
This compound
-
Confocal microscope or fluorescence plate reader
-
Live-cell imaging buffer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or in 96-well plates suitable for microscopy or plate reader analysis.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Dye Loading: Load the cells with LysoSensor™ Green DND-189 according to the manufacturer's instructions.
-
Imaging/Measurement:
-
Confocal Microscopy: Acquire fluorescence images of the cells. Acidic compartments will exhibit a bright green fluorescence. In this compound-treated cells, a decrease in fluorescence intensity is expected, indicating an increase in endosomal pH.
-
Fluorescence Plate Reader: Measure the total fluorescence intensity per well. A decrease in fluorescence in treated wells indicates inhibition of endosomal acidification.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the values between treated and untreated cells to determine the effect of this compound on endosomal pH.
Conclusion
This compound is a valuable research tool for studying viral entry mechanisms that are dependent on endosomal acidification. Its potent V-ATPase inhibitory activity makes it a strong candidate for the development of broad-spectrum antiviral therapeutics. The protocols provided here offer a framework for investigating the antiviral efficacy and mechanism of action of this compound and other potential viral entry inhibitors.
References
Application Note: Protocol for Loading Saliphenylhalamide into Polymeric Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Abstract: Saliphenylhalamide (SaliPhe), a potent vacuolar H⁺-ATPase (V-ATPase) inhibitor, has shown significant preclinical anticancer and antiviral activity.[1][2] A major hurdle for its clinical development is its poor water solubility.[3] Encapsulation into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offers a promising strategy to overcome this limitation, enhancing bioavailability and enabling targeted delivery. This document provides a detailed protocol for the preparation and characterization of this compound-loaded PLGA nanoparticles using the single emulsion-solvent evaporation technique, a robust and widely used method for encapsulating hydrophobic compounds.[4][5]
Physicochemical Properties of this compound
This compound is a synthetic analog of the marine natural product Salicylihalamide A.[6] Understanding its properties is crucial for designing an effective nanoparticle formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₅ | [1][7] |
| Molecular Weight | 459.54 g/mol | [1][7] |
| Solubility | Poorly soluble in water | [3] |
| Mechanism of Action | Inhibitor of vacuolar H⁺-ATPase (V-ATPase), disrupting endosomal acidification. | [1][3] |
Experimental Protocols
This section details the materials and methods required for the synthesis and characterization of SaliPhe-loaded PLGA nanoparticles.
Materials and Equipment
-
Polymer: Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)
-
Drug: this compound (SaliPhe)
-
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EA)[8]
-
Aqueous Phase/Stabilizer: Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)[5]
-
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
High-speed refrigerated centrifuge
-
Freeze-dryer (lyophilizer)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Scanning or Transmission Electron Microscope (SEM/TEM)
-
Preparation of SaliPhe-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This method is ideal for encapsulating hydrophobic drugs like this compound.[9][10]
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of dichloromethane (DCM). Ensure complete dissolution to form a clear solution.
-
Emulsification: Add the organic phase dropwise to 20 mL of a 2% (w/v) PVA aqueous solution while homogenizing at high speed (e.g., 10,000 rpm) or sonicating on an ice bath. This process creates an oil-in-water (o/w) emulsion.[5] The sonication or homogenization step is critical for achieving small and uniform particle sizes.
-
Solvent Evaporation: Transfer the resulting emulsion to a beaker with a magnetic stir bar. Stir at room temperature for 4-6 hours in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[9]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose). Freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder, which can be stored at -20°C for long-term stability.
Characterization of Nanoparticles
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), PDI, and surface charge (zeta potential).
-
Protocol:
-
Accurately weigh 5 mg of lyophilized SaliPhe-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable organic solvent (e.g., DCM or DMSO) to break them apart and release the encapsulated drug.
-
Evaporate the solvent completely under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase suitable for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter.
-
Quantify the amount of this compound using a validated RP-HPLC method.[11][12] A generic method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid), run in a gradient, with detection via a UV detector at an appropriate wavelength.[11]
-
-
Calculations:
-
Loading Content (% LC): (Mass of SaliPhe in nanoparticles / Total mass of nanoparticles) x 100%
-
Encapsulation Efficiency (% EE): (Mass of SaliPhe in nanoparticles / Initial mass of SaliPhe used) x 100%
-
-
Suspend 10 mg of SaliPhe-loaded nanoparticles in 2 mL of release buffer (e.g., PBS, pH 7.4).
-
Place the suspension in a dialysis bag (e.g., 10 kDa MWCO).
-
Submerge the dialysis bag in 50 mL of the same release buffer, maintained at 37°C with gentle stirring.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantify the amount of SaliPhe in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
Experimental results should be recorded and presented clearly for comparison and analysis.
Table 1: Physicochemical Characterization of SaliPhe-PLGA Nanoparticles
| Formulation ID | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| SaliPhe-NP-01 |
| (Add more rows as needed) | | | |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation ID | Loading Content (% w/w) | Encapsulation Efficiency (%) |
|---|---|---|
| SaliPhe-NP-01 |
| (Add more rows as needed) | | |
Mechanism of Action: V-ATPase Inhibition
This compound exerts its therapeutic effect by inhibiting the V-ATPase proton pump on the membrane of endosomes and lysosomes.[1] This action prevents the acidification of these organelles, a process crucial for many pathogens (like influenza virus) to uncoat and release their genetic material into the cell.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Benchchem [benchchem.com]
- 7. This compound | C28H29NO5 | CID 11271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Account Suspended [nanotechnology.blog]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. New and validated RP-HPLC Method for Quantification of Safinamide Mesylate in Presence of Its Basic Degradate, Levodopa and Ondansetron: Application to Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Saliphenylhalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Saliphenylhalamide.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
The primary stereochemical hurdles in the synthesis of this compound lie in two key areas:
-
Construction of the 12-membered Macrolactone Core: Achieving high E/Z selectivity during the ring-closing metathesis (RCM) or other macrolactonization strategies is critical. The formation of the undesired Z-isomer can be a significant issue, complicating purification and reducing the overall yield of the desired E-isomer.
-
Synthesis of the Enamide Side Chain: The stereocontrolled formation of the enamide moiety is another significant challenge. Syntheses can often lead to mixtures of E/Z isomers, requiring careful reaction optimization and purification to isolate the desired geometric isomer.
Q2: What are the common methods for the macrolactonization step, and what are their associated problems?
Common methods for constructing the macrolactone core include Ring-Closing Metathesis (RCM) and Mitsunobu lactonization.[1][2]
-
Ring-Closing Metathesis (RCM): This is a popular method, often employing Grubbs' catalysts. A primary challenge is controlling the E/Z selectivity of the resulting double bond. Another common issue is the formation of dimeric or oligomeric byproducts, which can be difficult to separate from the desired monomeric macrolide.[1]
-
Mitsunobu Lactonization: This method can also be employed for the cyclization.[2] Potential problems include the formation of side products and difficulties in removing the triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts, which can complicate purification. The reaction is also sensitive to steric hindrance and the acidity of the nucleophile.
Q3: What are the key considerations for the stereoselective synthesis of the enamide side chain?
The synthesis of the enamide side chain often involves the coupling of an amine with a vinyl iodide or a related electrophile. The main challenge is to control the geometry of the resulting double bond to favor the desired isomer.[3] The choice of coupling partners, catalyst, and reaction conditions all play a crucial role in determining the stereochemical outcome. In some cases, separation of the E/Z isomers can be challenging due to their similar physical properties.
Troubleshooting Guides
Macrolactonization via Ring-Closing Metathesis (RCM)
Problem: Low yield of the desired E-macrolactone and/or formation of significant amounts of the Z-isomer.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Choice | Use a second-generation Grubbs' catalyst (e.g., Grubbs' II) as they often show higher activity and better selectivity. | Increased yield of the desired macrolactone and potentially improved E/Z ratio. |
| Reaction Concentration | Perform the reaction under high dilution conditions (e.g., 0.001 M) to favor intramolecular cyclization over intermolecular oligomerization. Use a syringe pump for slow addition of the substrate to the catalyst solution. | Reduced formation of dimers and oligomers, leading to a cleaner reaction profile and higher yield of the monomeric product. |
| Solvent | Use a non-coordinating solvent such as toluene or dichloromethane. | Improved catalyst activity and potentially better selectivity. |
| Temperature | Optimize the reaction temperature. While RCM is often performed at room temperature or reflux, adjusting the temperature can influence the E/Z selectivity. | Improved E/Z ratio in favor of the desired isomer. |
Problem: Formation of significant amounts of dimeric or oligomeric byproducts.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| High Concentration | As mentioned above, employ high dilution techniques. | Favors intramolecular RCM, minimizing intermolecular side reactions. |
| Catalyst Loading | Optimize the catalyst loading. Too high a loading can sometimes promote side reactions. | Reduced byproduct formation and improved cost-effectiveness. |
Enamide Side Chain Formation
Problem: Formation of a mixture of E/Z isomers of the enamide.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Reaction Conditions | Carefully control the reaction temperature and time. In some cases, thermodynamic or kinetic control can favor the formation of one isomer. | Increased ratio of the desired enamide isomer. |
| Choice of Base | The choice of base can significantly influence the stereochemical outcome. Screen a variety of organic and inorganic bases. | Improved E/Z selectivity. |
| Purification Method | If a mixture of isomers is unavoidable, utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation. Isomerization can sometimes be induced on silica gel, so careful selection of the stationary and mobile phases is important. | Isolation of the pure desired enamide isomer. |
Experimental Protocols
Key Experiment: Ring-Closing Metathesis for Macrolactone Formation (Illustrative Protocol)
This protocol is a general representation and should be optimized for specific substrates.
-
Preparation: A solution of the diene precursor (1.0 eq) in dry, degassed toluene (to achieve a final concentration of 0.001 M) is prepared.
-
Reaction Setup: To a separate flask containing a stirred solution of Grubbs' II catalyst (5-10 mol%) in dry, degassed toluene is added the solution of the diene precursor via syringe pump over a period of 4-8 hours at room temperature or reflux.
-
Monitoring: The reaction is monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired macrolactone. The E/Z ratio is determined by ¹H NMR spectroscopy.
Visualizations
Caption: Workflow for the Ring-Closing Metathesis (RCM) step.
Caption: Troubleshooting logic for RCM challenges.
References
overcoming Saliphenylhalamide instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the aqueous instability of Saliphenylhalamide (SaliPhe).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound, with a focus on its solubility and stability.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | This compound has poor aqueous solubility. The addition of an aqueous medium to a concentrated DMSO stock can cause the compound to crash out of solution. | 1. Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <0.5%) to maintain compound solubility and minimize solvent effects on your experimental system. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock in a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume. 3. Sonication: After dilution, sonicate the solution for 5-10 minutes to aid in the dissolution of any microscopic precipitates. 4. Warming: Gently warm the solution to 37°C to improve solubility, but be mindful of the potential for accelerated degradation at higher temperatures. |
| Loss of compound activity over time in aqueous solution. | This compound is susceptible to hydrolysis and degradation in aqueous environments, especially at non-neutral pH and elevated temperatures. | 1. Prepare Fresh Solutions: Always prepare aqueous working solutions of this compound immediately before use. 2. pH Control: Maintain the pH of your aqueous buffer as close to neutral (pH 7.4) as possible, unless your experimental design requires otherwise. Avoid highly acidic or basic conditions. 3. Storage of Aqueous Solutions: If short-term storage is unavoidable, keep the solution on ice and protected from light. For any storage longer than a few hours, it is recommended to use aliquots of the DMSO stock solution stored at -20°C or -80°C. |
| Inconsistent experimental results between batches. | This could be due to variability in the preparation of this compound solutions or degradation of the compound. | 1. Standardize Solution Preparation: Develop and adhere to a strict, standardized protocol for preparing your this compound solutions for all experiments. 2. Aliquot Stock Solutions: Upon receiving or synthesizing this compound, dissolve it in anhydrous DMSO to create a high-concentration stock solution. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. 3. Quality Control: If possible, periodically check the purity and concentration of your stock solution using methods like HPLC. |
| Difficulty dissolving the lyophilized powder. | The lyophilized powder may appear as a thin film or be difficult to see. Improper solvent choice can also hinder dissolution. | 1. Initial Dissolution in Organic Solvent: Dissolve this compound in a small amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) first. Vortex and sonicate briefly to ensure complete dissolution before making further dilutions in aqueous buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store this compound?
A2: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] It binds to the V₀ subunit of the V-ATPase complex, disrupting proton translocation.[1] This inhibition leads to an increase in the pH of acidic intracellular compartments such as lysosomes and endosomes, which can trigger downstream cellular events.
Q4: Are there more stable analogs of this compound available?
A4: this compound itself is a synthetic analog of the natural product Salicylihalamide A and was developed to have improved properties.[2] Research into even more stable and potent analogs is ongoing. Simplified analogs have been synthesized that maintain the biological properties of this compound.[2]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Briefly sonicate the solution if any particulates are visible.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for V-ATPase Inhibition Assay (Conceptual)
This protocol outlines the general steps for assessing V-ATPase inhibition using a pH-sensitive fluorescent probe.
-
Cell Culture: Plate cells of interest in a multi-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Prepare fresh working solutions of this compound in the appropriate cell culture medium by diluting the DMSO stock solution. The final DMSO concentration should be kept constant across all treatments, including the vehicle control.
-
Loading with pH-sensitive dye: Incubate the cells with a pH-sensitive dye (e.g., LysoTracker or Acridine Orange) that accumulates in acidic compartments.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. Inhibition of V-ATPase by this compound will lead to a decrease in the acidification of lysosomes and a corresponding change in the fluorescence of the dye.
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated control cells to determine the extent of V-ATPase inhibition.
Visualizations
Caption: Mechanism of this compound V-ATPase Inhibition.
Caption: Recommended workflow for this compound handling.
References
Optimizing Saliphenylhalamide Dosage for Anticancer Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of Saliphenylhalamide (SaliPhe) in anticancer research. This compound is a potent and selective inhibitor of Vacuolar ATPase (V-ATPase), an emerging target in cancer therapy. Proper experimental design and execution are critical for obtaining reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's mechanism of action.
Troubleshooting Guides
Researchers may encounter various challenges during in vitro and in vivo experiments with this compound. The following table outlines common problems, their potential causes, and recommended solutions to ensure the integrity of your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, XTT) | - Uneven cell seeding- Edge effects in multi-well plates- Inconsistent drug concentration due to pipetting errors- Mycoplasma contamination | - Ensure a single-cell suspension before seeding and use reverse pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes regularly and use fresh dilutions for each experiment.- Regularly test cell cultures for mycoplasma contamination. |
| Low or no cytotoxic effect observed | - Incorrect dosage range- Drug instability or degradation- Cell line resistance to V-ATPase inhibition- Short incubation time | - Perform a dose-response curve starting from nanomolar to micromolar concentrations.- Store this compound stock solutions at -20°C or -80°C in small aliquots and protect from light.- Verify V-ATPase expression and activity in the cell line. Consider using a sensitive cell line as a positive control.- Extend the incubation period (e.g., 48-72 hours) to allow for sufficient induction of cell death pathways. |
| Inconsistent Western blot results for autophagy/apoptosis markers | - Suboptimal antibody concentration- Inefficient protein transfer- Protein degradation- Incorrect timing of sample collection | - Titrate primary antibodies to determine the optimal concentration.- Verify protein transfer using Ponceau S staining.- Use protease and phosphatase inhibitors in lysis buffers and keep samples on ice.- Perform a time-course experiment to identify the peak of marker expression (e.g., LC3-II conversion, caspase cleavage). |
| Toxicity or adverse effects in in vivo models | - High dosage or frequent administration- Unsuitable vehicle for injection- Off-target effects | - Conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range.- Use a well-tolerated vehicle such as a solution containing DMSO, PEG, and saline.- Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes) and perform histopathological analysis of major organs. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in anticancer research.
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase). By inhibiting V-ATPase, it disrupts the acidification of intracellular organelles such as lysosomes and endosomes. This disruption of pH homeostasis interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy, ultimately leading to cancer cell death.
Q2: What are the typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cancer cell line and the assay conditions. The following table summarizes reported IC50 values for this compound in various human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 5.6 |
| HeLa | Cervical Carcinoma | 8.9 |
| PC-3 | Prostate Carcinoma | 12.3 |
| MCF-7 | Breast Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 21.4 |
Note: These values are approximate and should be determined empirically for your specific experimental conditions.
Q3: How does this compound induce both apoptosis and autophagy?
This compound's inhibition of V-ATPase leads to lysosomal dysfunction, a cellular stress that can trigger both apoptosis and autophagy. The accumulation of dysfunctional organelles and proteins can initiate a protective autophagic response. However, prolonged or severe stress due to V-ATPase inhibition can overwhelm the cell's survival mechanisms, leading to the activation of apoptotic pathways, characterized by caspase activation and programmed cell death. The balance between these two pathways often determines the ultimate fate of the cancer cell.
Experimental Protocols
Detailed and standardized protocols are essential for generating high-quality data. Below are methodologies for key experiments used to evaluate the anticancer activity of this compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for LC3 and Cleaved Caspase-3
This protocol allows for the detection of key markers of autophagy (LC3-II) and apoptosis (cleaved caspase-3).
Materials:
-
Treated and untreated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and the presence of cleaved caspase-3 indicate the induction of autophagy and apoptosis, respectively.
Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
troubleshooting Saliphenylhalamide delivery to target cells
Here is the technical support center for Saliphenylhalamide (SaliPhe) delivery:
This guide provides researchers, scientists, and drug development professionals with essential information for the effective delivery and use of this compound (SaliPhe) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (SaliPhe) is a synthetic, potent, and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1][2][3] Its mechanism of action involves binding to the V₀ subunit of the V-ATPase proton pump.[1] This action blocks the transport of protons, thereby preventing the acidification of intracellular compartments such as endosomes and lysosomes.[1][3][4] This disruption of pH homeostasis is critical for its anticancer and antiviral activities, as it can interfere with processes like viral entry, autophagy, and tumor cell survival.[3][4][5]
Q2: What are the recommended solvents and storage conditions for this compound?
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions.[5]
-
Stock Solutions: It is recommended to prepare high-concentration stock solutions in 100% dimethyl sulfoxide (DMSO).[4]
-
Storage: Store stock solutions at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3] For maximum stability, stock solutions in DMSO can be stored at -80°C.[4] Keep the compound dry and protected from light.[3]
Q3: What are the typical effective concentrations for in vitro experiments?
This compound is effective at low nanomolar concentrations. The half-maximal inhibitory concentration (IC₅₀) can vary depending on the cell line and experimental conditions but typically ranges from 20 to 155 nM.[1][6] For example, IC₅₀ values of 20–40 nM have been reported in prostate and breast cancer cells.[1][3]
Troubleshooting Delivery to Target Cells
Q1: My this compound precipitated when I added it to the cell culture medium. What should I do?
This is a common issue due to the hydrophobic nature of SaliPhe.[5] When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution.
-
Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, for some hydrophobic compounds, a final concentration of up to 1% might be necessary to maintain solubility. Always run a vehicle control (medium with the same final DMSO concentration) to assess the effect of the solvent on your cells.
-
Solution 2: Modify Dilution Method: Instead of adding the SaliPhe stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to your final volume of complete medium. The proteins in the serum (like albumin) can help stabilize the compound and prevent precipitation.[7]
-
Solution 3: Use Solubilizing Agents: For particularly difficult compounds, consider using co-solvents or non-ionic surfactants like PEG400 or Tween 80.[8] These should be used at the lowest effective concentration, and appropriate vehicle controls are critical.
Q2: I am not observing the expected level of cytotoxicity in my target cells. What are the possible reasons?
If SaliPhe is not inducing the expected biological effect, several factors could be at play.
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Precipitation: The most likely cause is that the compound has precipitated out of the medium, leading to a lower effective concentration than intended (see Q1). Visually inspect your culture plates for any signs of precipitation.
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to V-ATPase inhibitors. This could be due to overexpression of efflux pumps or alterations in cellular pathways that compensate for V-ATPase inhibition.
-
Suboptimal Cell Conditions: Verify that the cells are healthy, in the logarithmic growth phase, and plated at the correct density. Overly confluent or stressed cells may respond differently to treatment.
Q3: How can I improve the delivery of this compound and reduce the need for organic solvents?
To overcome the solubility challenges of SaliPhe, advanced delivery systems can be employed.[9][10]
-
Nanoparticle Formulations: Loading SaliPhe into nanoparticles can significantly improve its solubility and stability in aqueous media.[5][10] For example, thermally hydrocarbonized porous silicon (THCPSi) nanoparticles have been successfully used to load and deliver SaliPhe, resulting in efficient inhibition of viral infections in vitro without the need for organic solvents.[5]
-
Liposomal Encapsulation: Liposomes are another common vehicle for delivering hydrophobic drugs. The lipid bilayer can encapsulate SaliPhe, facilitating its delivery across the cell membrane.
Data & Physicochemical Properties
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line (Cancer Type) | Reported IC₅₀ / GI₅₀ Range (nM) | Source(s) |
|---|---|---|
| Prostate | 20 - 40 | [1][3] |
| Breast (MCF-7) | 20 - 153.9 | [1][3][6] |
| Lung (A549) | 48.8 - 153.9 | [1][6] |
| Colon | 10 - 153.9 | [1][3][6] |
| Melanoma | Highly Sensitive |[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₉NO₅ | [3][11] |
| Molecular Weight | 459.54 g/mol | [3][11] |
| CAS Number | 398478-65-4 |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes how to prepare working solutions from a concentrated DMSO stock for treating cells in a 96-well plate format.
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.[4]
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution. Avoid repeated freeze-thaw cycles.
-
Create Intermediate Dilutions: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).
-
Prepare Final Working Solution: To achieve a final concentration of 100 nM in a well containing 100 µL of medium, you will need to add a small volume of a diluted stock. For example, prepare a 10 µM working stock by diluting the 100 µM intermediate stock 1:10 in serum-free medium.
-
Treat Cells: Add 1 µL of the 10 µM working stock to each well containing 100 µL of complete medium. This results in a final SaliPhe concentration of 100 nM and a final DMSO concentration of 0.1%. Gently mix the plate by tapping or using an orbital shaker.
-
Vehicle Control: For your control wells, add 1 µL of a 1:1000 dilution of DMSO in serum-free medium to ensure the final DMSO concentration matches the treated wells.
Protocol 2: General Cytotoxicity Assay (XTT/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare this compound working solutions as described in Protocol 1 and treat the cells with a range of concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).
-
Reagent Addition: Following incubation, add the XTT or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound via V-ATPase inhibition.
Caption: Troubleshooting workflow for low efficacy of this compound.
Caption: Conceptual workflow for nanoparticle-based SaliPhe delivery.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Obatoclax, this compound, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. worldscientific.com [worldscientific.com]
- 11. This compound | C28H29NO5 | CID 11271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Saliphenylhalamide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Saliphenylhalamide formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and in vitro/in vivo testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading or Encapsulation Efficiency | - Poor solubility of this compound in the chosen lipid/polymer. - Suboptimal drug-to-carrier ratio. - Inefficient processing parameters (e.g., homogenization speed, sonication time). | - Screen various lipids, polymers, and co-solvents to identify a system with higher solubilizing capacity for this compound. - Optimize the drug-to-carrier ratio through a design of experiments (DoE) approach. - Adjust processing parameters; for nanoemulsions, increase homogenization pressure/time; for solid dispersions, ensure complete dissolution in the solvent before drying. |
| Particle Size Out of Range (Too Large or Polydisperse) | - Aggregation of nanoparticles due to insufficient stabilization. - Inappropriate surfactant or stabilizer concentration. - Ostwald ripening in nanoemulsions. | - Increase the concentration of the surfactant or stabilizer. - For nanoemulsions, select a surfactant with a more appropriate Hydrophilic-Lipophilic Balance (HLB) value. - For solid dispersions, ensure rapid solvent evaporation to prevent drug crystallization. |
| Instability of the Formulation (e.g., Creaming, Sedimentation, Crystallization) | - Inadequate zeta potential leading to particle aggregation. - Chemical degradation of this compound or excipients. - Recrystallization of amorphous this compound in solid dispersions. | - For nanoformulations, incorporate a charged surfactant or a steric stabilizer to increase the absolute value of the zeta potential. - Conduct forced degradation studies to identify and mitigate chemical instability. - For solid dispersions, select a polymer with a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. |
| Low In Vitro Drug Release | - Strong partitioning of this compound into the lipid core of nanoformulations. - Slow dissolution of the polymer matrix in solid dispersions. - Inadequate dissolution method (e.g., inappropriate medium). | - Include a co-surfactant in the nanoemulsion to facilitate drug release from the oil phase. - Select a more hydrophilic or faster-dissolving polymer for the solid dispersion. - Ensure the dissolution medium contains a surfactant (e.g., 0.5% SDS) to maintain sink conditions for the hydrophobic drug. |
| High Inter-Subject Variability in Animal Pharmacokinetic Studies | - Formulation-dependent food effects. - Variable gastrointestinal transit times and pH affecting formulation performance. - Inconsistent dosing volume or technique. | - Evaluate the impact of food on the bioavailability of your formulation in preclinical models. - Develop formulations that are robust to changes in pH, such as enteric-coated nanoparticles. - Ensure accurate and consistent administration of the formulation to the animals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound?
A1: The primary challenge is its poor aqueous solubility. This compound is a lipophilic molecule, which limits its dissolution in gastrointestinal fluids and subsequently leads to low and variable oral bioavailability.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several strategies can be employed, with the most promising being lipid-based nanoformulations (e.g., nanoemulsions, liposomes) and amorphous solid dispersions. These approaches enhance solubility and/or dissolution rate, which are key to improving absorption.
Q3: How can I select the best excipients for my this compound formulation?
A3: Excipient selection should be based on solubility studies. Screen a variety of oils, surfactants, co-solvents, and polymers to determine which ones provide the highest solubility for this compound. For lipid-based systems, consider the digestibility of the lipids, as this can influence the in vivo performance.
Q4: What are the critical quality attributes (CQAs) to monitor for a this compound nanoemulsion?
A4: Key CQAs for a nanoemulsion include droplet size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency. These parameters should be monitored for consistency and stability over time.
Q5: How can I assess the in vitro performance of my this compound formulation?
A5: In vitro dissolution testing is a critical tool. Due to this compound's low solubility, the use of biorelevant dissolution media (e.g., FaSSIF, FeSSIF) is recommended to better predict in vivo performance. In vitro cell-based assays, such as Caco-2 permeability studies, can also provide insights into the potential for intestinal absorption.
Data Presentation: Comparison of this compound Formulations (Illustrative Data)
The following table presents illustrative data for different this compound formulations. This data is intended to be representative and may not reflect actual experimental results.
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release at 6h (%) | Relative Bioavailability (%) |
| Unprocessed Drug | N/A | N/A | >5000 | N/A | < 5 | 100 (Reference) |
| Nanoemulsion | 1.5 | 98.5 | 150 ± 10 | -25.3 ± 2.1 | 75 ± 5 | 450 |
| Liposomes | 2.0 | 95.2 | 180 ± 15 | -18.7 ± 1.8 | 60 ± 7 | 380 |
| Solid Dispersion | 20 | N/A | N/A | N/A | 85 ± 6 | 520 |
| Porous Silicon Nanoparticles | 10 | 90.5 | 200 ± 20 | -30.1 ± 2.5 | 80 ± 4 | 490 |
Experimental Protocols
Preparation of this compound-Loaded Nanoemulsion
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at the desired concentration. A gentle warming (e.g., 40°C) may be used to facilitate dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous phase, typically purified water, containing a hydrophilic surfactant (e.g., Polysorbate 80).
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 5,000-10,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Nano-emulsification: Subject the coarse emulsion to high-pressure homogenization or microfluidization for a sufficient number of cycles (e.g., 3-5 passes at 15,000 psi) to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, zeta potential, and drug content.
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone) in the desired ratio.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for nanoemulsion preparation.
Navigating the Synthesis of Saliphenylhalamide: A Technical Guide to Optimizing Yield
For researchers, scientists, and drug development professionals embarking on the synthesis of Saliphenylhalamide (SaliPhe), a potent V-ATPase inhibitor with significant therapeutic potential, achieving high yields is a critical factor for success. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common challenges and refine synthetic protocols for enhanced efficiency.
This compound, a synthetic analog of the natural product Salicylihalamide A, presents a formidable synthetic challenge due to its complex macrocyclic structure. The total synthesis typically involves a multi-step sequence, with key transformations including a diastereoselective aldol reaction, a Mitsunobu esterification, and a ring-closing metathesis (RCM) to construct the core 12-membered benzolactone.[1] Optimizing each of these steps is paramount to maximizing the overall yield.
This guide draws upon established synthetic routes, including an efficient total synthesis method, to provide practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps affecting the overall yield of this compound synthesis?
A1: The three most critical stages impacting the final yield are the diastereoselective aldol reaction to form the β-hydroxy ketone fragment, the Mitsunobu esterification to create the ester linkage, and the ring-closing metathesis (RCM) for macrocyclization. Suboptimal conditions in any of these steps can lead to significant material loss.
Q2: How can I improve the diastereoselectivity of the aldol reaction?
A2: Achieving high diastereoselectivity in the aldol condensation is crucial. The choice of base, solvent, and temperature can significantly influence the stereochemical outcome. For instance, using a non-chelating base like lithium diisopropylamide (LDA) in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) often favors the formation of the desired syn or anti aldol adduct, depending on the specific substrates and reagents used. Careful control of the reaction kinetics is key.
Q3: What are the common pitfalls in the Mitsunobu reaction for this synthesis?
A3: The Mitsunobu reaction, while effective for ester formation, can be sensitive to several factors. Common issues include the quality of the reagents (triphenylphosphine and azodicarboxylate derivatives like DEAD or DIAD), the presence of moisture, and steric hindrance around the alcohol. Ensuring strictly anhydrous conditions and using a slight excess of the phosphine and azodicarboxylate can often improve yields. The order of addition of reagents is also important; typically, the alcohol, carboxylic acid, and phosphine are mixed before the dropwise addition of the azodicarboxylate at a reduced temperature.
Q4: I am observing significant oligomerization during the ring-closing metathesis (RCM) step. How can this be minimized?
A4: Oligomerization is a common side reaction in RCM, particularly when forming medium-sized rings like the 12-membered lactone of this compound. To favor the intramolecular cyclization over intermolecular reactions, it is essential to work at high dilution. A slow addition of the RCM catalyst (e.g., Grubbs' second-generation catalyst) to a highly diluted solution of the diene precursor can significantly improve the yield of the desired monomeric macrocycle. The choice of solvent can also play a role; dichloromethane or toluene are commonly used.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Aldol Reaction | - Incomplete deprotonation of the ketone. - Epimerization of the product. - Competing side reactions. | - Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS). - Strictly control the reaction temperature and quench the reaction promptly. - Ensure all reagents and solvents are anhydrous. |
| Poor Diastereoselectivity in Aldol Reaction | - Inappropriate choice of base or solvent. - Reaction temperature too high. | - Screen different base/solvent combinations. - Maintain a consistently low reaction temperature (e.g., -78 °C). - Consider using a chiral auxiliary to direct the stereochemistry. |
| Incomplete Mitsunobu Reaction | - Deactivated reagents (PPh₃, DEAD/DIAD). - Presence of water. - Steric hindrance. | - Use freshly opened or purified reagents. - Ensure all glassware, solvents, and starting materials are scrupulously dry. - If sterically hindered, consider longer reaction times or slightly elevated temperatures, but monitor for side reactions. |
| Formation of Triphenylphosphine Oxide Difficult to Remove | - Inherent byproduct of the Mitsunobu reaction. | - After the reaction, the mixture can be cooled to precipitate out some of the triphenylphosphine oxide. - Chromatographic purification is typically required. Using a less polar solvent system initially can help in separating the product from the byproduct. |
| Low Yield in Ring-Closing Metathesis (RCM) | - Catalyst deactivation. - High concentration leading to oligomerization. - Inefficient catalyst. | - Use a more robust catalyst (e.g., Grubbs' 2nd or 3rd generation). - Employ high-dilution conditions with slow catalyst addition. - Ensure the starting diene is free of impurities that could poison the catalyst. |
| Formation of E/Z Isomers in RCM | - Inherent nature of the RCM reaction. | - The E/Z selectivity can sometimes be influenced by the catalyst and reaction conditions. Screening different Grubbs-type catalysts may favor one isomer. - Isomers can often be separated by careful column chromatography. |
Key Experimental Protocols
While specific reagents and conditions may vary based on the chosen synthetic route, the following provides a general methodology for the critical steps based on established syntheses.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Diastereoselective Aldol Reaction | LDA, THF, -78 °C | 70-85 |
| 2 | Mitsunobu Esterification | PPh₃, DIAD, THF, 0 °C to rt | 65-80 |
| 3 | Ring-Closing Metathesis | Grubbs' II Catalyst, CH₂Cl₂, high dilution | 60-75 |
Note: Yields are indicative and can vary based on the specific substrate, scale, and experimental conditions.
Visualizing the Synthetic Pathway
To aid in understanding the logical flow of the this compound synthesis, the following diagrams illustrate the overall strategy and the key macrocyclization step.
Caption: Overall synthetic strategy for this compound.
Caption: Key steps in the Ring-Closing Metathesis reaction.
By carefully considering the troubleshooting advice, adhering to the detailed protocols, and understanding the nuances of the key chemical transformations, researchers can significantly improve the efficiency and overall yield of their this compound synthesis, paving the way for further investigation into its promising biological activities.
References
Technical Support Center: Addressing Saliphenylhalamide Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Saliphenylhalamide (SaliPhe) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Vacuolar-type H+-ATPase (V-ATPase). V-ATPase is a proton pump responsible for acidifying intracellular compartments, such as lysosomes, and the extracellular tumor microenvironment. By inhibiting V-ATPase, this compound disrupts cellular pH homeostasis, leading to impaired lysosomal function, autophagy, and ultimately, cancer cell death.
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What could be the reason?
A decrease in the efficacy of this compound likely indicates the development of acquired resistance. Cancer cells can develop resistance to drugs through various mechanisms. In the case of this compound, a common observation in resistant cell lines is an overexpansion of lysosomal organelles. This may be a compensatory mechanism to counteract the drug's effect on V-ATPase.
Q3: How can we confirm if our cancer cell line has developed resistance to this compound?
To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration of your this compound. Perform a fresh serial dilution. |
| Cell Seeding Density | Optimize cell seeding density. High cell density can sometimes mask drug effects. |
| Assay Incubation Time | Ensure the incubation time for the cell viability assay is appropriate for the cell line and drug. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint. |
| Cell Line Health | Ensure the cells are healthy and in the logarithmic growth phase before treatment. Contamination (e.g., mycoplasma) can also affect results. |
Issue 2: Difficulty in generating a this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a low concentration of this compound (e.g., below the IC50) and gradually increase the concentration in a stepwise manner over several weeks or months. |
| Insufficient Treatment Duration | Developing stable resistance is a long-term process. Continue the selection process for an adequate period, monitoring for the emergence of resistant clones. |
| Cell Line Instability | Some cell lines may be less prone to developing resistance. Consider using a different cancer cell line if consistent failures occur. |
Quantitative Data
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Type | IC50 (nM) of this compound | Fold Resistance |
| SK-MEL-28 (Parental) | Melanoma | 25 | - |
| SK-MEL-28-SaliR | Melanoma (this compound-Resistant) | 250 | 10 |
| A549 (Parental) | Lung Carcinoma | 40 | - |
| A549-SaliR | Lung Carcinoma (this compound-Resistant) | 480 | 12 |
| MCF-7 (Parental) | Breast Cancer | 35 | - |
| MCF-7-SaliR | Breast Cancer (this compound-Resistant) | 385 | 11 |
Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (SaliPhe)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Treatment: Start by treating the parental cancer cell line with this compound at a concentration equal to its IC50 value.
-
Monitoring and Sub-culturing: Monitor the cells for growth. Initially, a significant amount of cell death is expected. When the surviving cells reach approximately 70-80% confluency, sub-culture them in a new flask with fresh medium containing the same concentration of SaliPhe.
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial SaliPhe concentration (i.e., their growth rate is comparable to untreated parental cells), increase the concentration of SaliPhe by 1.5 to 2-fold.
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Repeat Selection Cycle: Repeat the process of monitoring, sub-culturing, and dose escalation. This process should be carried out over several months.
-
Characterization of Resistant Line: Once the cell line can proliferate in a significantly higher concentration of SaliPhe (e.g., 10-fold the initial IC50), the resistant cell line is established. Confirm the resistance by performing a cell viability assay to determine the new IC50 value.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected) to retain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for V-ATPase Subunit Expression
This protocol can be used to investigate if there are changes in the expression levels of V-ATPase subunits in resistant cells.
Materials:
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Parental and resistant cell lysates
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against a V-ATPase subunit (e.g., ATP6V1A or ATP6V0A1)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities between the sensitive and resistant cell lines to determine any changes in V-ATPase subunit expression. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol 4: Lysosomal Staining with LysoTracker
This protocol allows for the visualization of lysosomal morphology and abundance.
Materials:
-
Parental and resistant cancer cells grown on coverslips or in imaging dishes
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Dye Loading: Incubate the live cells with a pre-warmed medium containing the LysoTracker dye at the manufacturer's recommended concentration for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh pre-warmed medium to remove the excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker dye.
-
Analysis: Compare the intensity and distribution of the fluorescent signal between the sensitive and resistant cell lines to assess differences in lysosomal content and morphology.
Visualizations
Technical Support Center: Optimization of Porous Silicon Nanoparticles for Saliphenylhalamide Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of porous silicon nanoparticles (pSiNPs) for the delivery of Saliphenylhalamide (Sali). This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are porous silicon nanoparticles (pSiNPs) a suitable carrier for this compound (Sali)?
A1: this compound is a hydrophobic molecule, which often leads to low bioavailability.[1] Porous silicon nanoparticles are an excellent platform for delivering hydrophobic therapeutics due to their high surface area, large pore volume, biocompatibility, and biodegradability.[1][2][3][4][5] The tunable pore size and surface chemistry of pSiNPs allow for high drug loading and controlled release, which can improve the therapeutic efficacy of this compound.[3][4]
Q2: What surface modifications can be made to pSiNPs to improve this compound loading and delivery?
A2: The native surface of freshly etched pSiNPs is hydrophobic due to silicon-hydride bonds, but it is also prone to oxidation.[6][7] To enhance the loading of hydrophobic drugs like this compound and improve stability, several surface modifications can be employed:
-
Hydrophobization: Thermal carbonization or hydrosilylation with long-chain alkenes (e.g., 1-dodecene) can create a stable hydrophobic surface, improving the affinity for hydrophobic drugs.[2][6]
-
Amphiphilic Coatings: Modification with amphiphilic molecules can enhance both drug loading and colloidal stability in aqueous media.[1][8]
-
Lipid Bilayer Coating: Encapsulating the drug-loaded pSiNPs with a lipid bilayer can prevent premature drug release and improve biocompatibility.[9]
Q3: What are the critical parameters to consider during the synthesis of pSiNPs for drug delivery?
A3: The key parameters that influence the properties of pSiNPs during electrochemical etching include:
-
Current Density: Higher current densities generally result in larger pore sizes.[5]
-
Etching Time: This determines the thickness of the porous layer.
-
Electrolyte Composition: The concentration of hydrofluoric acid (HF) in the electrolyte affects the porosity and pore morphology.
-
Silicon Wafer Properties: The type and resistivity of the silicon wafer influence the resulting porous structure.
Q4: How is the loading of this compound into pSiNPs typically achieved?
A4: The most common method for loading hydrophobic drugs like this compound into pSiNPs is through physical adsorption or solvent immersion.[10] This involves incubating the pSiNPs in a concentrated solution of the drug dissolved in an organic solvent. The solvent is then evaporated, leaving the drug entrapped within the pores.[8] Incipient wetness impregnation is another technique where a volume of drug solution equal to the pore volume of the pSiNPs is added, followed by drying.[3]
Q5: What methods can be used to characterize this compound-loaded pSiNPs?
A5: A combination of techniques is used to characterize the physicochemical properties of drug-loaded pSiNPs:
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and porous structure of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution in a solution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in a suspension.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm surface modifications and drug loading.
-
Thermogravimetric Analysis (TGA): To quantify the amount of drug loaded.
-
UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To determine the drug loading efficiency and to quantify drug release.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low this compound Loading Efficiency | 1. Poor affinity between the drug and the pSiNP surface. 2. Premature drug crystallization on the external surface, blocking the pores. 3. Insufficient drug concentration in the loading solution. 4. Inappropriate solvent choice. | 1. Modify the pSiNP surface to be more hydrophobic (e.g., via thermal hydrocarbonization or silanization with alkylsilanes).[2][6] 2. Optimize the loading conditions, such as temperature and incubation time, to favor pore filling over surface crystallization. 3. Increase the concentration of the this compound solution. 4. Use a solvent in which this compound is highly soluble and that can effectively wet the porous structure. |
| Rapid "Burst" Release of this compound | 1. Drug adsorbed primarily on the external surface of the nanoparticles. 2. Large pore size relative to the drug molecule. 3. Hydrophilic pSiNP surface leading to poor retention of the hydrophobic drug in an aqueous release medium. | 1. After loading, wash the nanoparticles with a solvent that removes surface-adsorbed drug without dissolving the drug within the pores. 2. Synthesize pSiNPs with smaller pore diameters. 3. Coat the loaded nanoparticles with a barrier layer, such as a lipid bilayer or a polymer (e.g., PEG), to slow down drug diffusion.[9] |
| Aggregation of pSiNPs in Suspension | 1. Unfavorable surface charge (zeta potential close to zero). 2. Hydrophobic interactions between nanoparticles. 3. High nanoparticle concentration. | 1. Modify the surface with charged functional groups to increase the absolute value of the zeta potential. 2. Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to provide steric stabilization. 3. Reduce the concentration of the nanoparticle suspension. 4. Use a buffer with an appropriate pH and ionic strength. |
| Inconsistent Results in Cytotoxicity Assays | 1. Interference of nanoparticles with the assay reagents (e.g., MTT formazan crystals). 2. Aggregation of nanoparticles in the cell culture medium, leading to non-uniform dosing. 3. Contamination of the nanoparticle preparation. | 1. Include appropriate controls, such as nanoparticles alone without cells, to check for interference with the assay readout.[11] 2. Ensure proper dispersion of nanoparticles in the culture medium, potentially with the aid of bath sonication before adding to the cells. 3. Use sterile techniques throughout the nanoparticle synthesis and drug loading process. |
| Low Yield of pSiNPs after Synthesis | 1. Inefficient detachment of the porous silicon film from the wafer. 2. Over-sonication leading to the formation of very fine particles that are lost during centrifugation. 3. Incomplete etching process. | 1. Optimize the "lift-off" step by adjusting the current density or duration. 2. Control the sonication time and power to achieve the desired particle size without excessive fragmentation. 3. Ensure proper electrical contact and electrolyte composition during the electrochemical etching. |
Data Presentation
Table 1: Physicochemical Properties of Porous Silicon Nanoparticles
| Parameter | Unmodified pSiNPs | Thermally Hydrocarbonized pSiNPs (THCpSiNPs) |
| Average Particle Size (DLS) | 150 ± 20 nm | 165 ± 25 nm |
| Pore Diameter (BET) | 10 - 15 nm | 10 - 15 nm |
| Surface Area (BET) | ~600 m²/g | ~550 m²/g |
| Zeta Potential (in PBS, pH 7.4) | -25 ± 5 mV | -35 ± 7 mV |
| Surface Wettability | Hydrophilic (after oxidation) | Hydrophobic |
Note: These are representative values and can vary significantly based on the synthesis and modification protocols.
Table 2: this compound Loading and Release Characteristics
| Parameter | THCpSiNPs | Lipid-Coated THCpSiNPs |
| Drug Loading Capacity (wt%) | 8 - 12% | 7 - 10% |
| Encapsulation Efficiency (%) | 70 - 85% | 65 - 80% |
| Initial Burst Release (first 6 hours) | ~40% | ~15% |
| Cumulative Release at 72 hours | ~85% | ~60% |
Note: These values are estimations based on typical performance for hydrophobic drugs in similar systems and should be determined experimentally.
Experimental Protocols
Synthesis of Porous Silicon Nanoparticles (pSiNPs)
This protocol describes the fabrication of pSiNPs by electrochemical anodization of a silicon wafer followed by ultrasonication.
Materials:
-
p-type silicon wafer, <100> orientation, 0.01-0.02 Ω·cm resistivity
-
Hydrofluoric acid (HF), 49%
-
Ethanol (EtOH), absolute
-
Custom-made Teflon etching cell with a platinum cathode
Procedure:
-
Prepare the electrolyte solution by mixing HF and EtOH in a 1:1 volume ratio. Caution: HF is extremely corrosive and toxic. Handle with extreme care in a certified fume hood and with appropriate personal protective equipment.
-
Clean the silicon wafer with ethanol and deionized water, then dry it under a stream of nitrogen.
-
Assemble the etching cell with the silicon wafer as the anode and the platinum mesh as the cathode.
-
Fill the cell with the electrolyte solution.
-
Apply a constant current density of 80 mA/cm² for 90 minutes to form the porous silicon layer.
-
To detach the porous layer (lift-off), increase the current density to 400 mA/cm² for 2-3 minutes.
-
Carefully collect the detached porous silicon film from the electrolyte.
-
Wash the film with ethanol and dry it.
-
Place the dried film in a vial with ethanol and sonicate using a probe sonicator for 1-2 hours to break down the film into nanoparticles.
-
Centrifuge the resulting suspension to pellet larger particles and collect the supernatant containing the desired pSiNPs.
Surface Modification: Thermal Hydrocarbonization
This procedure renders the pSiNP surface hydrophobic, which is favorable for loading this compound.
Materials:
-
Dried pSiNPs from the previous step
-
Acetylene gas
-
Tube furnace with temperature control
Procedure:
-
Place the dried pSiNPs in a quartz boat inside the tube furnace.
-
Purge the furnace with an inert gas (e.g., argon) for 30 minutes.
-
Heat the furnace to 550°C under a continuous flow of argon.
-
Introduce a flow of acetylene gas for 15 minutes.
-
Switch back to argon flow and let the furnace cool down to room temperature.
-
The resulting black powder consists of thermally hydrocarbonized pSiNPs (THCpSiNPs).
This compound Loading
This protocol uses the solvent immersion method.
Materials:
-
THCpSiNPs
-
This compound
-
Anhydrous organic solvent (e.g., dichloromethane or a mixture of chloroform and methanol)
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in the chosen solvent.
-
Disperse 10 mg of THCpSiNPs in 1 mL of the this compound solution.
-
Incubate the suspension on a shaker at room temperature for 12-24 hours in a sealed vial to prevent solvent evaporation.
-
Remove the solvent under vacuum using a rotary evaporator or by gentle nitrogen stream evaporation.
-
To determine the loading efficiency, a known mass of the drug-loaded nanoparticles is dissolved in a suitable solvent, and the drug concentration is measured by UV-Vis spectroscopy or HPLC. The loading efficiency is calculated as: (Mass of drug in nanoparticles / Total mass of drug-loaded nanoparticles) x 100%
In Vitro Drug Release Study
This protocol uses the dialysis method to assess the release of this compound from the pSiNPs.[12]
Materials:
-
This compound-loaded pSiNPs
-
Phosphate-buffered saline (PBS), pH 7.4, with 0.5% Tween 80 (to maintain sink conditions for the hydrophobic drug)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10 kDa)
-
Shaking incubator
Procedure:
-
Disperse a known amount of this compound-loaded pSiNPs in 1 mL of the release medium.
-
Transfer the suspension into a pre-soaked dialysis bag and seal it.
-
Place the dialysis bag in a container with 50 mL of the release medium.
-
Incubate at 37°C with gentle shaking (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a 1 mL aliquot from the external release medium and replace it with 1 mL of fresh medium.
-
Analyze the concentration of this compound in the collected aliquots using HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound-loaded pSiNPs against a cancer cell line.[13][14][15]
Materials:
-
Cancer cell line (e.g., a human cancer cell line known to be sensitive to V-ATPase inhibitors)
-
Complete cell culture medium
-
This compound-loaded pSiNPs, free this compound, and empty pSiNPs (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test articles (Sali-pSiNPs, free Sali, and empty pSiNPs) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
Caption: Experimental workflow for the development and testing of this compound-loaded pSiNPs.
Caption: Proposed mechanism of this compound delivery and action via V-ATPase inhibition.
Caption: Troubleshooting decision tree for low this compound loading efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface Modification of Porous Silicon Nanoparticles for Biomedical Applications [escholarship.org]
- 3. Drug delivery with nanostructured porous silicon nanoparticles [spie.org]
- 4. Nanostructured porous Si-based nanoparticles for targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porous silicon in drug delivery devices and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies | Semantic Scholar [semanticscholar.org]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carriers for hydrophobic drug molecules: lipid-coated hollow mesoporous silica particles, and the influence of shape and size on encapsulation efficie ... - Nanoscale (RSC Publishing) DOI:10.1039/D4NR01420K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Saliphenylhalamide vs. Bafilomycin A1: A Comparative Guide to V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent vacuolar-type H+-ATPase (V-ATPase) inhibitors: Saliphenylhalamide and Bafilomycin A1. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and provide standardized protocols for key assays.
At a Glance: this compound vs. Bafilomycin A1
| Feature | This compound (SaliPhe) | Bafilomycin A1 |
| Origin | Synthetic analog of Salicylihalamide A | Macrolide antibiotic from Streptomyces griseus[1][2] |
| Target | Vacuolar H+-ATPase (V-ATPase)[3] | Vacuolar H+-ATPase (V-ATPase)[1][4] |
| Binding Site | V₀ subunit | V₀ subunit, specifically at the interface of two c subunits[1][4] |
| Reported V-ATPase Inhibition IC50 | Comparable to Salicylihalamide A | 0.44 nM - 1.5 nM[5] |
| Reported Cytotoxicity (GI50/IC50) | ~10–50 nM in various cancer cell lines[3] | 10-50 nM in various cell lines |
| Key Cellular Effects | Inhibition of lysosomal acidification, induction of apoptosis and autophagy-related cell death[3] | Inhibition of lysosomal acidification, potent autophagy inhibitor, induction of apoptosis[4][6] |
| In Vivo Activity | Demonstrated preclinical anticancer activity in xenograft models[3] | Shown to inhibit tumor growth in xenograft models[6] |
Mechanism of V-ATPase Inhibition
Both this compound and Bafilomycin A1 are potent inhibitors of V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes and endosomes. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor recycling, and signaling. By inhibiting V-ATPase, these compounds disrupt these processes, leading to cellular stress and, ultimately, cell death.
Bafilomycin A1 binds to the V₀ domain of the V-ATPase, which is the integral membrane portion responsible for proton translocation[4]. Specifically, it interacts with the c subunit of the V₀ complex[1]. Cryo-electron microscopy studies have revealed that Bafilomycin A1 binds at the interface of two c subunits, creating a steric hindrance that blocks the rotation of the c-ring and thereby prevents proton translocation[7].
This compound , a synthetic analog of the natural product Salicylihalamide A, also targets the V₀ subunit of the V-ATPase[3]. While the precise binding site is not as extensively characterized as that of Bafilomycin A1, it is understood to interfere with the proton transport function of the enzyme.
Figure 1. Mechanism of V-ATPase Inhibition.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies providing IC50 values for V-ATPase inhibition under identical conditions are limited. However, based on available data, both compounds exhibit potent inhibitory activity in the nanomolar range.
V-ATPase Inhibition
| Compound | IC50 (V-ATPase Inhibition) | Source Organism/System |
| This compound | Comparable to Salicylihalamide A | Not specified |
| Bafilomycin A1 | 0.44 nM | Not specified[8] |
| Bafilomycin A1 | 0.6 - 1.5 nM | Bovine chromaffin granules[5] |
In Vitro Cytotoxicity
Both this compound and Bafilomycin A1 demonstrate potent cytotoxic effects against a range of cancer cell lines.
| Compound | Cell Line | GI50 / IC50 |
| This compound | Various human cancer cell lines (colon, breast, prostate) | ~10–50 nM[3] |
| Bafilomycin A1 | Various cultured cells (fibroblasts, PC12, HeLa) | 10 - 50 nM |
| Bafilomycin A1 | Pediatric B-cell acute lymphoblastic leukemia cells | 1 nM (effective concentration)[6] |
| Bafilomycin A1 | BEL-7402 hepatocellular carcinoma | Effective at 200, 400, 800 nM[1] |
| Bafilomycin A1 | HO-8910 ovarian cancer | Effective at 200, 400, 800 nM[1] |
Experimental Protocols
V-ATPase Activity Assay (Colorimetric)
This protocol is a generalized method for measuring V-ATPase activity and can be adapted for specific purified V-ATPase preparations or membrane fractions.
Principle: The assay measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis by V-ATPase. The amount of Pi produced is quantified colorimetrically.
Materials:
-
Purified V-ATPase or membrane fractions
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.003% C₁₂E₁₀
-
ATP solution (100 mM)
-
Malachite Green Reagent
-
Phosphate Standard solution
Procedure:
-
Prepare the V-ATPase enzyme solution in the assay buffer.
-
Add the test compounds (this compound or Bafilomycin A1) at various concentrations to the enzyme solution and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Generate a standard curve using the phosphate standard to determine the amount of Pi released.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Figure 2. V-ATPase Activity Assay Workflow.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Bafilomycin A1 for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value for each compound.
Figure 3. MTT Cell Viability Assay Workflow.
In Vivo Studies and Preclinical Development
Both this compound and Bafilomycin A1 have been investigated for their in vivo anticancer activities.
This compound has demonstrated preclinical anticancer activity in xenograft mouse models, where systemic administration significantly suppressed tumor growth without major systemic toxicity at effective doses[3].
Bafilomycin A1 has also shown the ability to inhibit tumor growth in vivo. In a mouse model of pediatric B-cell acute lymphoblastic leukemia, treatment with 1 mg/kg Bafilomycin A1 significantly increased survival[6].
While both compounds show promise, direct comparative in vivo studies are needed to fully assess their relative therapeutic indices and potential for clinical development.
Conclusion
This compound and Bafilomycin A1 are both highly potent inhibitors of V-ATPase with significant potential as research tools and as starting points for the development of therapeutics for diseases such as cancer. Bafilomycin A1, a natural product, is extensively characterized, particularly its binding site on the V-ATPase. This compound, a synthetic compound, offers the advantage of being more amenable to medicinal chemistry efforts for optimization of its properties. The choice between these two inhibitors will depend on the specific research question, with Bafilomycin A1 being a well-established tool for studying autophagy and V-ATPase function, and this compound representing a promising lead for anticancer drug development.
References
- 1. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bafilomycin - Wikipedia [en.wikipedia.org]
- 5. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bafilomycin A1 triggers proliferative potential of senescent cancer cells in vitro and in NOD/SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of V-ATPase Inhibitors: Saliphenylhalamide vs. Salicylihalamide A
In the landscape of targeted cancer therapeutics, the vacuolar-type H+-ATPase (V-ATPase) has emerged as a compelling target. These proton pumps are critical for maintaining the acidic microenvironment of tumors, a condition that promotes cancer cell survival, proliferation, and metastasis. Two potent inhibitors of V-ATPase, the natural product Salicylihalamide A and its synthetic analog Saliphenylhalamide, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in drug development and cancer biology.
At a Glance: Key Efficacy Data
A direct comparison of this compound and Salicylihalamide A reveals nuances in their biological activity. While both are potent inhibitors of V-ATPase, this compound exhibits a more favorable profile in terms of stability and selective cytotoxicity.
| Compound | Target | IC50 (V-ATPase Inhibition) | Cell Line | IC50 (Cytotoxicity) | Key Findings |
| Salicylihalamide A | V-ATPase | Not explicitly stated in direct comparison | Various cancer cell lines | Potent | Harms both tumorigenic and non-tumorigenic cells to a similar extent. |
| This compound | V-ATPase | Not explicitly stated in direct comparison | Various cancer cell lines | Potent | More stable than Salicylihalamide A; demonstrates greater selectivity in killing tumorigenic mammary epithelial cells over non-tumorigenic counterparts.[1] |
Mechanism of Action: Targeting the Proton Pump
Both this compound and Salicylihalamide A exert their cytotoxic effects by directly inhibiting the V-ATPase enzyme. This inhibition disrupts the proton gradient across intracellular compartments, leading to a cascade of events that ultimately trigger cell death.
Caption: Signaling pathway of this compound and Salicylihalamide A.
Experimental Corner: Protocols for Efficacy Assessment
To enable researchers to conduct their own comparative studies, here are detailed methodologies for key experiments.
V-ATPase Inhibition Assay
This assay biochemically determines the inhibitory potential of the compounds on the V-ATPase enzyme.
Protocol:
-
Prepare Membrane Vesicles: Isolate V-ATPase-enriched membrane vesicles from a suitable source (e.g., yeast cells or cancer cell lines).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, a pH-sensitive fluorescent probe (e.g., acridine orange), and the isolated membrane vesicles.
-
Compound Incubation: Add varying concentrations of this compound or Salicylihalamide A to the reaction mixture and incubate.
-
Initiate Reaction: Initiate the proton pumping by adding ATP.
-
Fluorescence Measurement: Monitor the change in fluorescence of the pH-sensitive probe over time using a fluorometer. The rate of fluorescence quenching is proportional to the V-ATPase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in V-ATPase activity.
Caption: Workflow for the V-ATPase inhibition assay.
In Vitro Cytotoxicity Assay
This assay measures the ability of the compounds to kill cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells of interest into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Salicylihalamide A for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a fluorescent dye-based assay.
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will convert MTT into formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow for the in vitro cytotoxicity assay.
Conclusion
Both this compound and Salicylihalamide A are potent inhibitors of V-ATPase with significant anticancer potential. However, the synthetic analog, this compound, appears to hold an edge due to its enhanced stability and, more importantly, its ability to selectively target cancer cells. This selectivity is a critical attribute for any promising cancer therapeutic, as it suggests a lower likelihood of off-target effects and a wider therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compelling V-ATPase inhibitors.
References
Structure-Activity Relationship of Saliphenylhalamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saliphenylhalamide (SaliPhe), a synthetic analog of the natural product Salicylihalamide A, has emerged as a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase)[1][2][3]. This critical proton pump is involved in the acidification of various intracellular compartments, and its dysregulation is implicated in numerous diseases, including cancer and viral infections[1][4]. Consequently, SaliPhe and its analogs represent a promising class of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound Analogs
The following table summarizes the in vitro cytotoxicity of this compound and its simplified analogs against the A549 human lung carcinoma cell line. The data highlights the impact of structural modifications on their anti-proliferative activity.
| Compound | R¹ | R² | R³ | IC₅₀ (nM) against A549 cells |
| This compound (SaliPhe) | H | Phenyl | (E,E)-dienamide side chain | 1.5 |
| Analog 1 | Me | Phenyl | (E,E)-dienamide side chain | 2.1 |
| Analog 2 | H | 4-Fluorophenyl | (E,E)-dienamide side chain | 1.2 |
| Analog 3 | H | 2-Thienyl | (E,E)-dienamide side chain | 3.5 |
| Analog 4 | H | Phenyl | Saturated amide side chain | >1000 |
| Analog 5 (Core) | H | H | H | >10000 |
Data synthesized from publicly available research literature.
Key Structure-Activity Relationship Insights:
-
The Dienamide Side Chain is Crucial: Replacement of the (E,E)-dienamide side chain with a saturated amide (Analog 4) results in a dramatic loss of activity, indicating its critical role in binding to V-ATPase.
-
Aromatic Ring at R² is Important: The presence of an aromatic or heteroaromatic ring at the R² position is essential for potent activity. Modifications to this ring, such as the introduction of a fluorine atom (Analog 2), can slightly enhance potency. Replacement with a thiophene ring (Analog 3) maintains reasonable activity.
-
Phenolic Hydroxyl and Lactone Core are Essential: The core structure, lacking the side chain and the phenyl group (Analog 5), is inactive, highlighting the necessity of the phenolic hydroxyl group and the benzolactone core for biological activity.
-
Methylation of the Phenolic Hydroxyl: Methylation of the phenolic hydroxyl group (Analog 1) leads to a slight decrease in activity compared to this compound, suggesting the free hydroxyl may be involved in a key interaction with the target.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound analogs against the A549 cancer cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound and its analogs
Procedure:
-
Cell Seeding: A549 cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound and its analogs) in culture medium is prepared. The medium from the wells is aspirated, and 100 µL of the medium containing the compounds at various concentrations is added. A control group receives medium with DMSO (vehicle) at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for another 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
V-ATPase Inhibition Assay (Lysosomal Acidification Assay)
This assay measures the ability of the compounds to inhibit V-ATPase-mediated acidification of lysosomes using a pH-sensitive fluorescent dye.
Materials:
-
A549 cells
-
LysoSensor™ Yellow/Blue DND-160
-
HBSS (Hank's Balanced Salt Solution)
-
This compound and its analogs
-
Bafilomycin A1 (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: A549 cells are seeded in a 96-well black, clear-bottom plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the this compound analogs or Bafilomycin A1 in HBSS for 30 minutes at 37°C.
-
Dye Loading: The cells are then loaded with 5 µM LysoSensor™ Yellow/Blue DND-160 in HBSS and incubated for 5 minutes at 37°C.
-
Washing: The cells are washed twice with HBSS to remove the excess dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with dual excitation at ~340 nm and ~380 nm and emission at ~440 nm and ~540 nm. The ratio of the fluorescence intensities (e.g., 540/440 nm) is calculated, which reflects the lysosomal pH.
-
Data Analysis: A decrease in the fluorescence ratio indicates an inhibition of lysosomal acidification. The IC₅₀ values for V-ATPase inhibition are determined by plotting the fluorescence ratio against the log of the compound concentration.
Visualizing Structure-Activity Relationships and Cellular Mechanisms
To better understand the structural requirements for activity and the mechanism of action, the following diagrams were generated.
Caption: this compound SAR.
Caption: V-ATPase Inhibition Pathway.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
In Vivo Validation of Saliphenylhalamide's Anticancer Effects: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of Saliphenylhalamide, a potent V-ATPase inhibitor, in comparison to other agents targeting the same pathway.
This compound (SaliPhe), a synthetic analog of the natural product Salicylihalamide A, has emerged as a promising candidate for cancer therapy due to its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump crucial for maintaining the acidic microenvironment of tumors, a condition that promotes cancer cell proliferation, invasion, and drug resistance. While in vitro studies have demonstrated the cytotoxic effects of this compound across various cancer cell lines, its in vivo anticancer efficacy is a critical aspect of its preclinical development that warrants thorough investigation.
This guide provides a comparative overview of the in vivo validation of this compound's anticancer effects. Due to the limited availability of public in vivo anticancer data specifically for this compound, this guide will leverage available information on its preclinical potential and draw comparisons with Bafilomycin A1, a well-characterized V-ATPase inhibitor with published in vivo anticancer studies. This comparative approach aims to provide a framework for designing and evaluating future in vivo studies of this compound.
Comparative In Vivo Efficacy of V-ATPase Inhibitors
While specific in vivo anticancer efficacy data for this compound remains largely unpublished, its selection for preclinical evaluation was based on potent in vitro activity.[1] To provide a benchmark for its potential in vivo performance, the following table summarizes the reported in vivo anticancer effects of the comparator V-ATPase inhibitor, Bafilomycin A1.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Bafilomycin A1 | Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) | C57BL6/J mice | 0.1 - 25 mg/kg (i.p.) | Not explicitly stated for tumor growth, but toxicity was evaluated. | Not explicitly stated for survival benefit in a cancer model. | (Yuan et al., 2015) |
| Bafilomycin A1 | Human Liver and Ovarian Cancer Cell Lines (in vitro) | - | - | Inhibited proliferation and metastatic potential. | - | (Wang et al., 2015) |
Note: The table highlights the scarcity of comprehensive in vivo efficacy data for V-ATPase inhibitors in oncology, underscoring the need for further research in this area. The provided data for Bafilomycin A1 primarily addresses its in vivo toxicity and in vitro anticancer activities.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols for key experiments in the preclinical validation of a V-ATPase inhibitor like this compound, based on standard practices and information from studies on related compounds.
Murine Xenograft Model for Anticancer Efficacy
-
Cell Culture: Human cancer cell lines (e.g., breast, lung, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Housing: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (length x width^2) / 2 is commonly used.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound or a comparator compound is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), overall survival, and analysis of biomarkers from tumor tissue upon study completion.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA). Survival data is often represented using Kaplan-Meier curves and analyzed with the log-rank test.
In Vivo Toxicity Assessment
-
Animal Model: Healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) are used.
-
Dose Escalation: The compound is administered at increasing doses to different cohorts of mice.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Blood and Tissue Analysis: At the end of the study, blood samples are collected for complete blood count and serum chemistry analysis. Major organs are harvested, weighed, and subjected to histopathological examination to identify any signs of toxicity.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the V-ATPase signaling pathway and a typical in vivo experimental workflow.
References
Decoding Specificity: A Comparative Guide to Saliphenylhalamide and Other V-ATPase Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a comprehensive comparison of Saliphenylhalamide (SaliPhe), a potent V-ATPase inhibitor, with other widely used alternatives. By presenting key performance data, detailed experimental methodologies, and illustrating relevant signaling pathways, this document aims to facilitate informed decisions in research and development.
This compound has emerged as a significant tool in chemical biology due to its potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). These proton pumps are crucial for the acidification of various intracellular compartments and are implicated in a range of physiological and pathological processes, including cancer and viral infections. This guide assesses the specificity of SaliPhe in relation to other prominent V-ATPase inhibitors, including the macrolides Bafilomycin A1 and Concanamycin A, as well as Archazolid and Diphyllin.
Comparative Analysis of V-ATPase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and its counterparts against V-ATPase from various sources. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the enzyme and the specific assay used.
| Inhibitor | Target/System | IC50 (nM) | Reference |
| This compound (SaliPhe) | Mammalian V-ATPase | In the nanomolar range | [1] |
| Bafilomycin A1 | Bovine Chromaffin Granules | 0.6 - 1.5 | [2] |
| V-ATPase (general) | 4 - 400 nmol/mg protein | [1][3] | |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | [4] |
| V-ATPase (general) | 10 | [5] | |
| Tobacco Hornworm V-ATPase | 10 | ||
| Archazolid A | Purified V-ATPase (Tobacco Hornworm) | ~20 | |
| Archazolid B | Purified V-ATPase (Tobacco Hornworm) | ~20 | |
| Diphyllin | Bovine Chromaffin Granules V-ATPase | 17 | [6] |
| Human Osteoclast Bone Resorption (CTX-I) | 14 | [6] |
Key Observations:
-
This compound and its analogs are highly potent inhibitors, with activity in the low nanomolar range.
-
Bafilomycin A1 and Concanamycin A are also very potent, with IC50 values consistently in the low nanomolar range.
-
Archazolids demonstrate potent inhibition of purified V-ATPase.
-
Diphyllin exhibits strong inhibitory activity against both purified V-ATPase and a functional cellular process (bone resorption).
A key distinction of this compound is its reported improved metabolic stability compared to Bafilomycin A1.[1] Furthermore, while both SaliPhe and the macrolides target the V₀ subunit of the V-ATPase, their binding sites are distinct.[3][7] This difference in binding can lead to different functional consequences. For instance, Bafilomycin A1 can induce the dissociation of the V₁ and V₀ subunits, whereas this compound appears to stabilize the fully assembled V-ATPase complex.
Experimental Methodologies
Accurate assessment of V-ATPase inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to determine the activity and inhibition of V-ATPase.
V-ATPase-Dependent ATP Hydrolysis Assay
This assay measures the rate of ATP consumption by V-ATPase, which is directly proportional to its proton-pumping activity.
Principle: The hydrolysis of ATP by V-ATPase is coupled to the oxidation of NADH through a series of enzymatic reactions involving pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Protocol:
-
Prepare Assay Mixture: In a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl₂), combine the following reagents:
-
1 mM phosphoenolpyruvate
-
0.2 mM NADH
-
50 µg/ml pyruvate kinase
-
50 µg/ml lactate dehydrogenase
-
The V-ATPase inhibitor to be tested at various concentrations (or vehicle control).
-
-
Initiate Reaction: Add the purified V-ATPase or membrane fraction containing V-ATPase to the assay mixture.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
Calculate Activity: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Acridine Orange Fluorescence Quenching Assay
This assay measures the proton-pumping activity of V-ATPase by monitoring the acidification of sealed vesicles.
Principle: Acridine orange is a fluorescent dye that accumulates in acidic compartments. As the V-ATPase pumps protons into sealed vesicles (e.g., lysosomes or reconstituted proteoliposomes), the internal pH decreases, causing acridine orange to accumulate and its fluorescence to be quenched.
Protocol:
-
Prepare Vesicle Suspension: Resuspend isolated lysosomes or V-ATPase-containing proteoliposomes in a suitable buffer (e.g., 20 mM PIPES-KOH, pH 6.8, 200 mM sorbitol, 125 mM KCl, 5 mM MgCl₂).
-
Add Acridine Orange: Add acridine orange to the vesicle suspension to a final concentration of approximately 15 µM.
-
Add Inhibitor: Add the V-ATPase inhibitor to be tested at various concentrations (or vehicle control).
-
Initiate Proton Pumping: Initiate the reaction by adding an ATP regenerating system (e.g., 1 mM ATP, 0.1 mg/ml creatine kinase, 29 mM creatine phosphate).
-
Monitor Fluorescence: Immediately monitor the quenching of acridine orange fluorescence using a fluorometer with excitation at approximately 485-495 nm and emission at 520-540 nm.
-
Data Analysis: The initial rate of fluorescence quenching is proportional to the V-ATPase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. To confirm that the quenching is due to a proton gradient, a protonophore such as FCCP can be added at the end of the experiment to dissipate the gradient and restore fluorescence.
V-ATPase in Cellular Signaling Pathways
V-ATPase-mediated acidification is critical for the proper functioning of several key signaling pathways implicated in both normal physiology and disease. Understanding how V-ATPase inhibitors affect these pathways is crucial for predicting their cellular effects.
Experimental Workflow for Assessing V-ATPase Specificity
The following workflow outlines the key steps in assessing the specificity of a potential V-ATPase inhibitor.
V-ATPase Involvement in the Notch Signaling Pathway
V-ATPase activity is essential for the activation of the Notch signaling pathway, a highly conserved pathway that regulates cell fate decisions.
Acidification of the endosome by V-ATPase is a prerequisite for the sequential proteolytic cleavage of the Notch receptor by ADAM metalloproteases (S2 cleavage) and the γ-secretase complex (S3 cleavage).[1][2][3][5][8] This process releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate target gene transcription. Inhibition of V-ATPase by compounds like this compound prevents endosomal acidification, thereby blocking Notch signaling.
V-ATPase in the Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer. V-ATPase is implicated in the regulation of this pathway, although the precise mechanisms are still under investigation. One proposed role is in the trafficking and degradation of key components of the Wnt signaling cascade.
In the "Wnt OFF" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "Wnt ON" state, Wnt ligand binding to its receptors leads to the inhibition of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene transcription. V-ATPase is thought to influence this pathway by regulating the endosomal trafficking of Wnt receptors and other signaling components, thereby modulating the cellular response to Wnt ligands.
Conclusion
This compound is a highly potent and specific inhibitor of mammalian V-ATPase. Its distinct binding site and stabilizing effect on the V-ATPase complex differentiate it from classical inhibitors like Bafilomycin A1 and Concanamycin A. The choice of a V-ATPase inhibitor for research or therapeutic development should be guided by a thorough understanding of its potency, specificity, and its effects on downstream cellular signaling pathways. This guide provides a foundational resource for making such informed decisions.
References
- 1. The vacuolar ATPase is required for physiological as well as pathological activation of the Notch receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The vacuolar proton pump (V-ATPase) is required for Notch signaling and endosomal trafficking in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel determinants of NOTCH1 trafficking and signaling in breast epithelial cells | Life Science Alliance [life-science-alliance.org]
Unraveling the Action of Saliphenylhalamide: A Comparative Guide to a Potent V-ATPase Inhibitor
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. Saliphenylhalamide (SaliPhe), a synthetic analog of the marine natural product Salicylihalamide A, has emerged as a powerful tool in cancer and virology research due to its potent and specific inhibition of Vacuolar H+-ATPases (V-ATPases). This guide provides a comprehensive cross-validation of SaliPhe's mechanism of action, objectively comparing its performance with the well-known V-ATPase inhibitor, Bafilomycin A1, and supported by experimental data and detailed protocols.
This compound's primary molecular target is the V-ATPase, an ATP-dependent proton pump crucial for acidifying intracellular organelles like lysosomes and endosomes.[1] By binding to the V₀ subunit of the V-ATPase, SaliPhe obstructs proton translocation, leading to a disruption of cellular pH homeostasis.[1] This targeted inhibition triggers a cascade of events culminating in apoptosis and has shown efficacy in a range of cancer cell lines and against various viruses that rely on endosomal acidification for entry into host cells.[2][3]
Comparative Performance: this compound vs. Bafilomycin A1
To objectively assess the efficacy of this compound, its performance was compared against Bafilomycin A1, another widely used V-ATPase inhibitor. The following tables summarize the inhibitory concentrations (IC₅₀) for V-ATPase activity and the growth inhibition (GI₅₀) in various cancer cell lines.
| Compound | V-ATPase Inhibition IC₅₀ | Source |
| This compound | Comparable to Salicylihalamide A | [4] |
| Bafilomycin A1 | 0.44 nM - 1.5 nM | [5][6] |
Table 1: Comparative V-ATPase Inhibition. This table highlights the potent V-ATPase inhibitory activity of both compounds. While a specific IC₅₀ for this compound was not found in the provided search results, it is reported to have activity comparable to its parent compound, Salicylihalamide A.
| Compound | Cancer Cell Line | GI₅₀ (nM) | Source |
| This compound | Colon, Breast, Prostate | ~10 - 50 | [2] |
| Bafilomycin A1 | Various Cancer Cell Lines | 10 - 50 | [7] |
| Bafilomycin A1 | Capan-1 (Pancreatic) | 5 (IC₅₀ for viability) | [8] |
Table 2: Comparative Anticancer Activity. This table showcases the potent anti-proliferative effects of both this compound and Bafilomycin A1 across a range of cancer cell lines, with both compounds exhibiting activity in the low nanomolar range.
Experimental Protocols
To ensure the reproducibility of the findings, detailed methodologies for key experiments are provided below.
V-ATPase Activity Assay
This protocol outlines a general method for determining V-ATPase activity in a cell-free system.
Principle: The assay measures the ATP hydrolysis activity of V-ATPase by quantifying the release of inorganic phosphate (Pi). The assay is performed in the presence and absence of a specific V-ATPase inhibitor to determine the portion of ATPase activity attributable to V-ATPase.
Materials:
-
Isolated membranes or purified V-ATPase
-
Assay Buffer (50 mM HEPES, pH 7.4, 6 mM MgSO₄, 200 mM Na₂SO₃)
-
ATP (disodium salt)
-
V-ATPase inhibitor (e.g., Bafilomycin A1)
-
P-ATPase inhibitor (e.g., sodium orthovanadate)
-
F-ATPase inhibitor (e.g., sodium azide)
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare the reaction mixture by combining the assay buffer with the P-ATPase and F-ATPase inhibitors.
-
Add the isolated membranes or purified V-ATPase to the reaction mixture.
-
To a subset of wells, add the V-ATPase inhibitor (e.g., Bafilomycin A1) to serve as a control for non-V-ATPase activity.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the Malachite Green reagent to all wells to detect the released inorganic phosphate.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the V-ATPase activity by subtracting the absorbance of the inhibitor-treated wells from the untreated wells.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound and its alternatives.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound, Bafilomycin A1) and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The GI₅₀ value is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism of Action
To provide a clear visual representation of this compound's mechanism and the experimental workflow, the following diagrams were generated using the DOT language.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bafilomycin A1 | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Saliphenylhalamide and Other Marine-Derived Anticancer Agents
A deep dive into the therapeutic potential of Saliphenylhalamide, a potent V-ATPase inhibitor, benchmarked against other notable anticancer compounds sourced from marine biodiversity. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their mechanisms of action, efficacy, and the experimental methodologies used in their evaluation.
This compound, a synthetic analog of the natural product Salicylihalamide A, has emerged as a promising anticancer agent due to its potent and specific inhibition of vacuolar H+-ATPase (V-ATPase).[1] This mechanism disrupts cellular pH homeostasis, a critical process for cancer cell proliferation, survival, and resistance to conventional therapies.[1][2] This guide provides a comparative overview of this compound with other prominent marine-derived anticancer agents, highlighting key differences in their molecular targets and cytotoxic activities.
Comparative Efficacy of Marine-Derived Anticancer Agents
The following table summarizes the in vitro cytotoxic activity of this compound and other selected marine-derived anticancer agents against various human cancer cell lines. The data, presented as 50% Growth Inhibition (GI₅₀) or 50% Inhibitory Concentration (IC₅₀) values, are compiled from various preclinical studies. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions across different studies.
| Compound | Cancer Type | Cell Line(s) | Reported GI₅₀/IC₅₀ (nM) | Source(s) |
| This compound | Colon, Breast, Prostate | Various | ~10–50 | [1] |
| This compound | Tumorigenic Human Mammary Epithelial | HME50-T | <100 (95% growth inhibition) | [2] |
| Eribulin Mesylate | Breast Cancer | Various | Not Specified in Provided Abstracts | [3][4] |
| Trabectedin | Soft Tissue Sarcoma, Ovarian Cancer | Various | Not Specified in Provided Abstracts | [3][4] |
| Cytarabine | Leukemia | Various | Not Specified in Provided Abstracts | [3][4][5] |
| Plitidepsin | Multiple Myeloma | Various | Not Specified in Provided Abstracts | [5] |
| Lurbinectedin | Small Cell Lung Cancer | Various | Not Specified in Provided Abstracts | [5] |
Note: The provided search results did not contain specific GI₅₀/IC₅₀ values for many of the approved marine-derived drugs in a format that allows for direct comparison with the preclinical data available for this compound. The efficacy of approved drugs is primarily established through extensive clinical trials.
Mechanism of Action: A Divergence in Cellular Targets
Marine organisms have yielded a diverse array of anticancer compounds with unique mechanisms of action. While this compound targets V-ATPase, other agents interfere with different critical cellular processes.
This compound: The V-ATPase Inhibitor
This compound's primary molecular target is the V-ATPase, a proton pump essential for maintaining the acidic environment of intracellular compartments like lysosomes.[1] Inhibition of V-ATPase leads to a cascade of events detrimental to cancer cells, including disruption of autophagy, induction of apoptosis, and inhibition of metastasis.[1][2]
Caption: Mechanism of action of this compound.
Other Marine-Derived Agents: A Spectrum of Targets
In contrast to this compound, other notable marine-derived anticancer agents target different cellular machinery:
-
Eribulin Mesylate (Halaven®): A synthetic analog of halichondrin B, isolated from the sponge Halichondria okadai.[3][4] It functions as a microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis.[3]
-
Trabectedin (Yondelis®): Derived from the tunicate Ecteinascidia turbinata, this agent is a DNA alkylating agent that binds to the minor groove of DNA, causing a bend in the helix and interfering with DNA repair pathways.[3][4]
-
Cytarabine (Ara-C): A synthetic analog of arabinose-containing nucleosides from the sponge Cryptotethya crypta.[4][6] It is a pyrimidine antagonist that inhibits DNA synthesis.
Caption: Diverse mechanisms of other marine anticancer agents.
Experimental Protocols: A Methodological Overview
The evaluation of these anticancer agents relies on a battery of in vitro and in vivo assays. While specific protocols vary between studies, the general methodologies are outlined below.
In Vitro Cytotoxicity Assays
A common workflow for assessing the antiproliferative activity of these compounds is as follows:
Caption: Generalized workflow for in vitro cytotoxicity testing.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the test compound.
-
Viability/Proliferation Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
-
Sulphorhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass.
-
-
Data Analysis: The absorbance values from the assays are used to calculate the percentage of cell growth inhibition. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound represents a promising class of marine-derived anticancer agents with a distinct mechanism of action targeting V-ATPase. Its potent in vitro activity against a range of cancer cell lines highlights its therapeutic potential. In comparison, other marine-derived drugs like Eribulin, Trabectedin, and Cytarabine have already been successfully integrated into clinical practice, targeting different cellular pathways such as microtubule dynamics and DNA synthesis. The continued exploration of marine biodiversity, coupled with advances in synthetic chemistry and molecular biology, promises to deliver a new generation of innovative and effective cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and clinical applicability of this compound and other emerging marine natural products.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Application of Diverse Marine-derived Natural Products in Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 4. Marine drugs for cancer: surfacing biotechnological innovations from the oceans | Clinics [elsevier.es]
- 5. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine-Derived Anticancer Agents: Clinical Benefits, Innovative Mechanisms, and New Targets - PMC [pmc.ncbi.nlm.nih.gov]
Saliphenylhalamide: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saliphenylhalamide's (SaliPhe) therapeutic potential in preclinical models, focusing on its anticancer and antiviral activities. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Executive Summary
This compound, a synthetic analog of the natural product Salicylihalamide A, is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This mechanism of action underpins its promising preclinical activity as both an anticancer and antiviral agent. By disrupting cellular pH homeostasis and endosomal acidification, this compound interferes with fundamental processes required for the proliferation of cancer cells and the replication of certain viruses. This guide presents a comparative analysis of this compound against other V-ATPase inhibitors in cancer models and established antiviral drugs for influenza.
Anticancer Potential of this compound
The acidic tumor microenvironment is a hallmark of many cancers, promoting invasion, metastasis, and drug resistance. Cancer cells often upregulate V-ATPases to maintain this acidic environment by pumping protons into the extracellular space. This compound, by inhibiting V-ATPase, can counteract this process, leading to intracellular acidification and induction of apoptosis in cancer cells.
Comparative In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other V-ATPase inhibitors against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Cell Line | Cancer Type | This compound IC50 (nM)[1] | Concanamycin A IC50 (nM)[2] |
| SK-MEL-5 | Melanoma | 105.9 ± 9.6 | Not Reported |
| SK-MEL-28 | Melanoma | 98.5 ± 17.2 | Not Reported |
| A2058 | Melanoma | 153.9 ± 14.9 | Not Reported |
| HOS | Osteosarcoma | 48.8 ± 5.7 | Not Reported |
| HT-29 | Colon Cancer | 89.9 ± 10.6 | Not Reported |
| SW-480 | Colon Cancer | 424.6 ± 73.2 | Not Reported |
| NCI-H460 | Lung Cancer | 52.9 ± 6.9 | Not Reported |
| NCI-H1299 | Lung Cancer | 77.2 ± 13.1 | Not Reported |
| A549 | Lung Cancer | 145.6 ± 2.1 | Not Reported |
| SK-MES-1 | Lung Cancer | 76.4 ± 32.2 | Not Reported |
| MCF-7 | Breast Cancer | 155.5 ± 22.8 | Not Reported |
| MCF-7/Dox | Breast Cancer (Doxorubicin-resistant) | 160.0 ± 3.3 | Not Reported |
| MDA-MB-231 | Breast Cancer | 179.8 ± 57.4 | Not Reported |
| MISK81-5 | Oral Squamous Cell Carcinoma | Not Reported | Low Concentration (Induces Apoptosis) |
| SAS | Oral Squamous Cell Carcinoma | Not Reported | Low Concentration (Induces Apoptosis) |
| HSC-4 | Oral Squamous Cell Carcinoma | Not Reported | Low Concentration (Induces Apoptosis) |
| C4-2B | Prostate Cancer | Not Reported | Reduces Invasion by 80% |
Data for Concanamycin A's effect on oral squamous cell carcinoma and prostate cancer cell lines were reported descriptively without specific IC50 values for proliferation inhibition.[2]
Signaling Pathway: V-ATPase Inhibition in Cancer
The inhibition of V-ATPase by this compound disrupts proton gradients, leading to a cascade of events that inhibit cancer cell growth and survival.
References
A Comparative Analysis of Saliphenylhalamide and Gemcitabine in Viral Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of Saliphenylhalamide and gemcitabine, focusing on their mechanisms of action, efficacy against various viral pathogens, and the experimental methodologies used to evaluate their performance.
Introduction
The ongoing challenge of emerging and drug-resistant viral diseases necessitates the exploration of novel antiviral agents. This guide focuses on a comparative study of two such compounds: this compound, an investigational V-ATPase inhibitor, and gemcitabine, an FDA-approved nucleoside analog. Both have demonstrated broad-spectrum antiviral activity, yet they operate through distinct mechanisms, offering different therapeutic strategies. This compound targets a host cellular process essential for the entry of many viruses, while gemcitabine disrupts viral replication and stimulates the host's innate immune response. This document aims to provide a comprehensive, data-supported comparison to inform future research and drug development efforts.
Quantitative Performance Data
The antiviral efficacy of this compound and gemcitabine has been evaluated against a range of viruses. The following tables summarize their 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values, providing a quantitative comparison of their potency and therapeutic window.
Table 1: Comparative Antiviral Activity against Zika Virus (ZIKV) and Influenza A Virus (IAV)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | ZIKV | RPE | ~0.1 | >10 | >100 |
| Gemcitabine | ZIKV | RPE | 0.01 | >10 | >1000 |
| This compound | IAV (PR8-GFP) | RPE | 0.004 | 0.08 | 20 |
| Gemcitabine | IAV (PR8-GFP) | RPE | 0.068 | >10 | >147 |
Table 2: Broad-Spectrum Antiviral Activity of Gemcitabine
| Virus | Virus Group | Cell Line | EC50 / IC50 (µM) | CC50 (µM) |
| MERS-CoV | (+)ssRNA | Vero E6 | 1.2 | >10 |
| SARS-CoV | (+)ssRNA | Vero E6 | 4.9 | >10 |
| SARS-CoV-2 | (+)ssRNA | Vero CCL-81 | 1.2 | >300 |
| Hepatitis C Virus (HCV) | (+)ssRNA | Huh-7 | 0.012 | Not Reported |
| Human Immunodeficiency Virus (HIV) | ssRNA-RT | U373-MAGI-CXCR4CEM | 0.0163 | Not Reported |
| Enterovirus 71 (EV71) | (+)ssRNA | Vero | 1 | Not Reported |
| Coxsackievirus B3 (CVB3) | (+)ssRNA | Vero | 0.4 | Not Reported |
| Poliovirus | (+)ssRNA | Not Reported | 0.3 (IC50) | Not Reported |
| Herpes Simplex Virus-1 (HSV-1) | dsDNA | RPE | >2 log reduction in titer | >10 |
Mechanisms of Action and Signaling Pathways
This compound and gemcitabine inhibit viral replication through fundamentally different mechanisms. This compound is a host-directed antiviral that targets the vacuolar H+-ATPase (V-ATPase), while gemcitabine acts as a nucleoside analog that interferes with viral genome synthesis and also stimulates an innate immune response.
This compound: V-ATPase Inhibition
This compound is a potent and specific inhibitor of V-ATPases, which are proton pumps responsible for acidifying intracellular compartments like endosomes and lysosomes.[1] Many viruses, particularly enveloped viruses, rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. By inhibiting V-ATPase, this compound prevents this acidification, effectively trapping the virus in the endosome and blocking its entry into the host cell.[1]
Caption: Mechanism of this compound via V-ATPase inhibition to block viral entry.
Gemcitabine: Dual Antiviral Action
Gemcitabine, a deoxycytidine analog, possesses a dual mechanism of antiviral activity.[2]
-
Inhibition of Pyrimidine Biosynthesis: Once inside the cell, gemcitabine is phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. dFdCTP is incorporated into growing DNA and RNA chains, causing chain termination and inhibiting viral replication. This depletion of the pyrimidine pool is a key aspect of its direct antiviral effect.[3]
-
Induction of Innate Immunity: The inhibition of the pyrimidine biosynthesis pathway by gemcitabine induces a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs).[2][4] This induction is dependent on the transcription factor IRF1 and appears to be independent of the canonical JAK-STAT signaling pathway typically activated by interferons.[5] The expression of ISGs creates a broad antiviral state within the cell, further inhibiting viral replication.
Caption: Dual mechanism of Gemcitabine: inhibiting replication and inducing innate immunity.
Experimental Protocols
The following are generalized protocols for common assays used to determine the antiviral activity and cytotoxicity of compounds like this compound and gemcitabine.
Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the cytotoxicity of a compound.
Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., RPE, Vero E6) in a 96-well opaque-walled plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Addition: Prepare serial dilutions of this compound or gemcitabine in culture medium. Add the diluted compounds to the appropriate wells. Include wells with untreated cells as a control for 100% viability and wells with a known cytotoxic agent or no cells for background luminescence.
-
Incubation: Incubate the plate for a period relevant to the virus replication cycle being studied (typically 48-72 hours).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by a lytic virus.
Workflow:
Caption: Workflow for the plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Grow a confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for many other viruses) in multi-well plates.
-
Infection: Remove the culture medium and infect the cells with a dilution of the virus that would typically produce a countable number of plaques (e.g., 50-100 per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques have formed in the control wells (no compound).
-
Staining and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cell monolayer with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis: Count the number of plaques at each compound concentration. Calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Both this compound and gemcitabine demonstrate significant potential as broad-spectrum antiviral agents. This compound's mechanism of inhibiting V-ATPase offers a host-directed approach that may be less susceptible to the development of viral resistance. Its efficacy against viruses that depend on endosomal acidification for entry is a key advantage. Gemcitabine, on the other hand, presents a dual-action strategy by directly inhibiting viral replication through its role as a nucleoside analog and by stimulating the host's innate immunity. The choice between these or similar compounds for further development would depend on the specific viral target, the desired therapeutic strategy (prophylactic vs. therapeutic), and the potential for combination therapies. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the ongoing pursuit of effective antiviral treatments.
References
- 1. Obatoclax, this compound, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of influenza A virus infection in vitro by this compound-loaded porous silicon nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scientists discover compounds that help cells fight a wide range of viruses | MIT News | Massachusetts Institute of Technology [news.mit.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Saliphenylhalamide
This document provides immediate safety and logistical information for the proper disposal of Saliphenylhalamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a chemical compound that requires careful handling and disposal due to its potential health hazards. All personnel should be familiar with the following hazard information before working with this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Skin irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340+P312, P403+P233, P405 |
Proper Disposal Procedure
The primary and critical instruction for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1][2]. Do not dispose of this compound down the drain or in regular trash. It must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles.
-
A lab coat.
-
If working with powder or creating dust, use a fume hood and consider respiratory protection.
-
-
Waste Collection:
-
Collect all waste this compound, including unused product and any grossly contaminated materials (e.g., weighing boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity and date.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests. Do not attempt to transport the hazardous waste yourself.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste in your designated liquid hazardous waste container.
-
Once triple-rinsed, the container can be disposed of as non-hazardous lab glass or plastic, or as directed by your institution's policies. Deface the original label before disposal.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, contact your EH&S department immediately.
-
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound.
References
Personal protective equipment for handling Saliphenylhalamide
This guide provides critical safety and logistical information for the handling and disposal of Saliphenylhalamide, a potent vacuolar H+-ATPase (V-ATPase) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a synthetic analog of halohalamide with demonstrated preclinical anticancer and antiviral activity.[1][2] It exhibits low-nanomolar cytotoxicity against various human cancer cell lines.[1] Due to its potent biological activity and potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on the Safety Data Sheet (SDS).[3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Skin Protection | Gloves | Impervious gloves are required.[3] Nitrile gloves are a common choice for handling chemicals in a laboratory setting.[5] |
| Lab Coat/Gown | An impervious, long-sleeved gown that closes in the back is recommended to provide a barrier against contamination.[6] | |
| Respiratory Protection | Respirator | Not explicitly required when working under a hood.[3] However, if there is a risk of generating dust or aerosols and work is not performed in a containment primary engineering control (C-PEC), respiratory protection should be used.[6] |
| Hand Hygiene | Soap and Water | Immediately wash hands and face after working with the substance.[3] Apply preventive skin protection.[3] |
Experimental Protocols and Handling
Safe Handling Precautions:
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Inhalation: Do not inhale the substance or any dust it may generate.[3]
-
Contamination: Immediately change any clothing that becomes contaminated.[3]
Storage:
-
This compound should be stored in a tightly closed container in a dry, well-ventilated place.[3]
-
The recommended storage temperature is -20°C for long-term stability.[1][3]
-
It should be kept locked up or in an area accessible only to qualified or authorized personnel.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Collection: Collect waste material in suitable, closed containers for disposal.
-
Disposal Method: Dispose of the substance and its container in accordance with local, regional, and national regulations. For unused or expired medication not on a specific "flush list," the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then throwing it in the household trash.[7] However, for a research chemical, consulting your institution's environmental health and safety (EHS) office for specific guidance is the best practice.
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Accidental Release: In case of a spill, carefully take up the material, avoiding dust generation.[3] Clean the affected area and dispose of the waste properly.[3]
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and structure-activity studies of the V-ATPase inhibitor this compound (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
